Product packaging for Methimazole-d3(Cat. No.:CAS No. 1160932-07-9)

Methimazole-d3

Cat. No.: B1140477
CAS No.: 1160932-07-9
M. Wt: 117.19 g/mol
InChI Key: PMRYVIKBURPHAH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methimazole-d3 is intended for use as an internal standard for the quantification of methimazole by GC- or LC-MS. Methimazole is an inhibitor of thyroid hormone synthesis. It is a substrate for thyroid peroxidase that traps oxidized iodide, preventing its use by thyroglobulin for thyroid hormone synthesis. Methimazole (0.4 mg/kg) inhibits the absorption of radiolabeled iodide by the thyroid gland in rats by 80.9%.3 It reduces the incidence of lymphocytic thyroiditis in the insulin-dependent type 1 diabetic BB/W rat. Methimazole has been used to induce hypothyroidism in mice. Formulations containing methimazole have been used in the treatment of hyperthyroidism.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B1140477 Methimazole-d3 CAS No. 1160932-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Isotopic Profile of Methimazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Methimazole-d3, a deuterated analog of the anti-thyroid agent Methimazole. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is critical for ensuring drug efficacy, safety, and regulatory compliance. This document outlines the typical isotopic purity specifications for this compound, details the experimental methodologies used for its determination, and provides visual representations of these analytical workflows.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of commercially available this compound is typically high, though specifications can vary between suppliers. The data presented below is a summary of information from various sources, highlighting the key parameters used to define the isotopic composition of this compound.

ParameterSpecificationSupplier/Source
Deuterated Forms ≥99% (d1-d3)Cayman Chemical[1]
Atom Percent D 99 atom % DLGC Standards[2]
Chemical Purity (HPLC) >95%LGC Standards[3][4][5]
Isotopic Purity 99%Sigma-Aldrich
Purity 99.00%MedchemExpress[6]
Purity by HPLC Not less than 90%Clearsynth[7]

Note: "d1-d3" refers to the population of molecules containing one to three deuterium atoms. The primary isotopologue is d3, with minor contributions from d1 and d2 species. Chemical purity, typically determined by High-Performance Liquid Chromatography (HPLC), is a measure of the compound's purity irrespective of its isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

I. Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[10] This allows for the calculation of the overall isotopic purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Prepare a series of dilutions to establish a working concentration appropriate for the mass spectrometer's sensitivity.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the mass difference between the deuterated and non-deuterated isotopologues.

    • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for Methimazole.

    • Analysis Mode: Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. An LC system can separate the analyte from any potential impurities before it enters the mass spectrometer.

    • Acquire the mass spectrum over a mass range that includes the molecular ions of Methimazole-d0 to this compound.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecules of each isotopologue:

      • Methimazole-d0 (unlabeled): [M+H]⁺

      • Methimazole-d1: [M+D+H]⁺

      • Methimazole-d2: [M+D2+H]⁺

      • This compound: [M+D3+H]⁺

    • Integrate the peak areas for each of these isotopologues.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologue peaks. The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, d3).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity Estimation

NMR spectroscopy is invaluable for confirming the position of deuterium labeling and for estimating the degree of deuteration.[10] Both proton (¹H) and deuterium (²H) NMR are employed.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6). The choice of solvent should ensure that the solvent's residual peaks do not overlap with the analyte's signals.

  • ¹H NMR Spectroscopy:

    • Purpose: To determine the extent of deuteration by observing the reduction in the signal intensity of the protons that have been replaced by deuterium.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis:

      • In this compound, the methyl protons are replaced by deuterium. Therefore, the integral of the methyl proton signal will be significantly reduced compared to the integrals of the other non-deuterated protons in the molecule.

      • The percentage of deuteration can be estimated by comparing the integration of the residual methyl proton signal to the integration of a non-deuterated, non-exchangeable proton signal within the molecule.

  • ²H (Deuterium) NMR Spectroscopy:

    • Purpose: To directly observe the deuterium atoms and confirm their location in the molecule.

    • Data Acquisition: Tune the NMR spectrometer to the deuterium frequency and acquire a ²H NMR spectrum.

    • Data Analysis: A signal will be observed at the chemical shift corresponding to the position of the deuterium atoms (the methyl group in this case), confirming the site of labeling.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_MS Mass Spectrometry (MS) Workflow cluster_NMR NMR Spectroscopy Workflow MS_Prep Sample Preparation (Dissolution & Dilution) MS_LCMS LC-HRMS Analysis (Full Scan Mode) MS_Prep->MS_LCMS MS_Data Data Acquisition (Mass Spectrum) MS_LCMS->MS_Data MS_Analysis Data Analysis (Peak Integration) MS_Data->MS_Analysis MS_Result Isotopologue Distribution (% d0, d1, d2, d3) MS_Analysis->MS_Result NMR_Prep Sample Preparation (Dissolution in NMR Solvent) NMR_1H ¹H NMR Acquisition NMR_Prep->NMR_1H NMR_2H ²H NMR Acquisition NMR_Prep->NMR_2H NMR_1H_Analysis ¹H NMR Analysis (Integration Comparison) NMR_1H->NMR_1H_Analysis NMR_2H_Analysis ²H NMR Analysis (Signal Confirmation) NMR_2H->NMR_2H_Analysis NMR_Result Deuteration Level & Positional Confirmation NMR_1H_Analysis->NMR_Result NMR_2H_Analysis->NMR_Result

Caption: Workflow for Isotopic Purity Determination of this compound.

This comprehensive approach, combining both mass spectrometry and NMR spectroscopy, provides a robust and reliable characterization of the isotopic purity of this compound, ensuring its quality and suitability for research and drug development applications.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methimazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole-d3, the deuterated analog of the anti-thyroid drug Methimazole, serves as a critical internal standard for its quantification in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a discussion of its synthesis. Furthermore, the mechanism of action of its non-deuterated counterpart is illustrated to provide context for its biological significance. This document is intended to be a valuable resource for researchers and scientists engaged in drug development and analysis involving Methimazole.

Chemical Properties and Structure

This compound, formally known as 1,3-dihydro-1-(methyl-d3)-2H-imidazole-2-thione, is a stable, isotopically labeled form of Methimazole. The incorporation of three deuterium atoms in the methyl group results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays.

Tabulated Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Name 1,3-dihydro-1-(methyl-d3)-2H-imidazole-2-thione
Synonyms 1-Methyl-d3-imidazole-2-thiol, Mercazolyl-d3, Thiamazole-d3
Molecular Formula C₄H₃D₃N₂S
Molecular Weight Approximately 117.19 g/mol
CAS Number 1160932-07-9
Appearance White to off-white solid
Melting Point 144-147 °C (for non-deuterated)
Solubility Soluble in DMSO (≥100 mg/mL) and water (≥50 mg/mL). Slightly soluble in chloroform and methanol.
Storage Store at -20°C for long-term stability.
Chemical Structure

The chemical structure of this compound is characterized by a five-membered imidazole ring containing a thione group and a deuterated methyl group attached to one of the nitrogen atoms.

Structure:

S
//
C
/ \
N---C=C
/ \ /
CD3 N-H

SMILES: S=C1NC=CN1C([2H])([2H])[2H]

InChI: InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for its application in research and drug development.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be reasonably inferred from the established synthesis routes of the non-deuterated Methimazole. The most common approach involves the reaction of a methyl-d3-amine derivative with a suitable reagent to form the imidazole-2-thione ring. A plausible synthetic route is outlined below.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Intermediate Intermediate Aminoacetaldehyde\ndiethyl acetal->Intermediate + Methyl-d3-isothiocyanate Methyl-d3-isothiocyanate Methyl-d3-isothiocyanate->Intermediate Reaction This compound This compound Intermediate->this compound Acidic Hydrolysis & Cyclization

Caption: Plausible synthetic route for this compound.

Protocol:

  • Reaction of Aminoacetaldehyde Diethyl Acetal with Methyl-d3-isothiocyanate: In a suitable solvent, such as ethanol, aminoacetaldehyde diethyl acetal is reacted with methyl-d3-isothiocyanate. This reaction forms an N-(2,2-diethoxyethyl)-N'-(methyl-d3)thiourea intermediate.

  • Acidic Hydrolysis and Cyclization: The intermediate is then treated with an acid, such as hydrochloric acid, which catalyzes the hydrolysis of the acetal group to an aldehyde and subsequent intramolecular cyclization to form the 1-(methyl-d3)-1H-imidazole-2-thiol (this compound).

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions (temperature, reaction time, and purification methods) would be necessary.

Quantification by LC-MS/MS using this compound as an Internal Standard

This protocol details a validated method for the quantification of total Methimazole in human plasma or serum using this compound as an internal standard.[1]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma/Serum Sample Plasma/Serum Sample Add Sodium Bisulfite Add Sodium Bisulfite Plasma/Serum Sample->Add Sodium Bisulfite Spike with this compound Spike with this compound Add Sodium Bisulfite->Spike with this compound Derivatize with NBD-Cl Derivatize with NBD-Cl Spike with this compound->Derivatize with NBD-Cl Supported Liquid Extraction Supported Liquid Extraction Derivatize with NBD-Cl->Supported Liquid Extraction Evaporate & Reconstitute Evaporate & Reconstitute Supported Liquid Extraction->Evaporate & Reconstitute Inject into LC-MS/MS Inject into LC-MS/MS Evaporate & Reconstitute->Inject into LC-MS/MS

Caption: LC-MS/MS quantification workflow for Methimazole.

Detailed Protocol:

  • Sample Preparation:

    • To 50 µL of plasma or serum, add sodium bisulfite to reduce any oxidized forms of Methimazole to its free sulfhydryl form.[1]

    • Spike the sample with a known concentration of this compound internal standard solution.[1]

    • Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[1] This step improves the chromatographic and mass spectrometric properties of the analyte.

  • Extraction:

    • Perform a supported liquid extraction (SLE) to remove proteins and other interfering matrix components.[1]

    • Elute the derivatized analyte and internal standard with an organic solvent.[1]

  • Final Sample Preparation:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in 50% methanol.[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water and methanol with a suitable modifier (e.g., formic acid).

    • Mass Spectrometric Conditions: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the derivatized Methimazole and this compound.

    • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of Methimazole in the unknown samples is then determined from this calibration curve.[1] A typical calibration curve range is 1-1000 ng/mL.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Due to the presence of deuterium, both ¹H and ¹³C NMR will show characteristic differences compared to the non-deuterated compound.

¹H NMR Spectroscopy:

  • Expected Spectrum: The proton NMR spectrum of this compound will be simplified compared to that of Methimazole. The singlet corresponding to the N-methyl protons at approximately 3.6 ppm will be absent. The signals for the two vinyl protons on the imidazole ring will remain, appearing as doublets around 6.7-7.0 ppm.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Instrument Parameters:

      • Spectrometer: 400 MHz or higher.

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay: 1-5 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Expected Spectrum: In the ¹³C NMR spectrum, the carbon of the deuterated methyl group will exhibit a multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding signal in the non-deuterated compound. The signals for the other carbon atoms in the imidazole ring will be largely unaffected.

  • Experimental Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument Parameters:

      • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

      • Pulse Sequence: Standard proton-decoupled ¹³C experiment.

      • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

      • Relaxation Delay: 2-5 seconds.

    • Data Processing: Apply Fourier transformation with an appropriate line broadening, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mechanism of Action of Methimazole

This compound is biologically active in the same manner as its non-deuterated counterpart. The primary mechanism of action of Methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Signaling Pathway Diagram:

G cluster_thyroid Thyroid Follicular Cell Iodide Iodide TPO TPO Iodide->TPO Oxidation Thyroglobulin Thyroglobulin Iodination Iodination Thyroglobulin->Iodination Substrate TPO->Iodination Catalyzes Coupling Coupling TPO->Coupling Catalyzes Iodination->Coupling Forms MIT & DIT T3 & T4 T3 & T4 Coupling->T3 & T4 Methimazole Methimazole Methimazole->TPO Inhibits

Caption: Inhibition of thyroid hormone synthesis by Methimazole.

Methimazole acts as a substrate for thyroid peroxidase, thereby competitively inhibiting the enzyme. This inhibition prevents the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form triiodothyronine (T3) and thyroxine (T4). By blocking the synthesis of new thyroid hormones, Methimazole effectively reduces the overall levels of circulating thyroid hormones, making it a cornerstone in the treatment of hyperthyroidism.

Conclusion

This compound is an indispensable tool for the accurate quantification of Methimazole in biological samples. Its well-defined chemical properties and structure, coupled with robust analytical methodologies, ensure its reliability as an internal standard. This guide has provided a comprehensive overview of its key characteristics and detailed experimental protocols for its synthesis and analysis, which will be of significant value to researchers in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The elucidation of its mechanism of action further underscores the importance of accurate quantification in understanding its therapeutic effects and ensuring patient safety.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Mechanism of Deuterated Methimazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methimazole is a cornerstone in the management of hyperthyroidism, primarily by inhibiting thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[1][2][3] This technical guide explores the anticipated mechanism of action of deuterated methimazole, a theoretical modification aimed at enhancing its pharmacokinetic profile. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific metabolic sites is expected to slow the rate of drug metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[][5] This document synthesizes the known mechanisms of methimazole with the established principles of drug deuteration to provide a comprehensive overview for researchers and drug development professionals.

Introduction to Methimazole and the Rationale for Deuteration

Methimazole, a thionamide antithyroid agent, effectively reduces the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), making it a primary treatment for hyperthyroidism, including Graves' disease.[6] Its mechanism centers on the inhibition of thyroid peroxidase (TPO).[7][8] Despite its efficacy, methimazole's pharmacokinetic profile, characterized by a relatively short half-life of 4 to 6 hours, necessitates frequent dosing to maintain therapeutic levels.[1]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, presents a promising strategy to optimize the pharmacokinetic properties of drugs.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[][11] By strategically deuterating the sites of metabolic oxidation on the methimazole molecule, its rate of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can be reduced.[1] This could translate to a longer duration of action and a more favorable dosing regimen.

The Core Mechanism of Action: Thyroid Peroxidase Inhibition

The primary pharmacological action of methimazole, which is not expected to change with deuteration, is the potent inhibition of thyroid peroxidase (TPO).[3][8] TPO is a heme-containing enzyme crucial for the synthesis of thyroid hormones.[2] Methimazole disrupts this process at multiple steps:

  • Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I-) to reactive iodine (I2), a prerequisite for its incorporation into tyrosine residues of thyroglobulin. Methimazole prevents this oxidation.[12]

  • Interference with Organification: Methimazole blocks the iodination of tyrosine residues on the thyroglobulin protein, thereby preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[13]

  • Inhibition of Coupling: The final step in thyroid hormone synthesis is the coupling of MIT and DIT to form T3 and T4. Methimazole also inhibits this coupling reaction.[12]

It is important to note that methimazole does not affect the release of pre-formed thyroid hormones.[3]

Below is a diagram illustrating the signaling pathway of thyroid hormone synthesis and the points of inhibition by methimazole.

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation MIT_DIT MIT and DIT on Tg Iodine->MIT_DIT Organification Thyroglobulin Thyroglobulin (Tg) T3_T4 T3 and T4 on Tg MIT_DIT->T3_T4 Coupling Release Release of T3 and T4 T3_T4->Release TPO Thyroid Peroxidase (TPO) Methimazole Methimazole Methimazole->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

The Impact of Deuteration: The Kinetic Isotope Effect

The central premise for the development of deuterated methimazole lies in the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at a metabolic "soft spot" can significantly slow down the rate of enzymatic metabolism.[14][15]

Methimazole Metabolism

Methimazole undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[1] While specific isozymes involved are not definitively established, this metabolic clearance is a key determinant of its half-life.

Proposed Mechanism of Deuterated Methimazole

By replacing the hydrogen atoms on the methyl group of methimazole with deuterium (to form a -CD3 group), the C-D bonds will be stronger than the original C-H bonds. Since the oxidation of this methyl group is a likely metabolic pathway, the deuterated version is expected to be metabolized more slowly. This would lead to:

  • Increased Half-Life: A reduced rate of metabolism will prolong the elimination half-life of the drug.

  • Increased Exposure (AUC): The total drug exposure over time will be increased.

  • Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations.

The following diagram illustrates the proposed metabolic pathway and the effect of deuteration.

Deuteration_Effect Methimazole Methimazole (-CH3) Metabolite Inactive Metabolite Methimazole->Metabolite Deuterated_Methimazole Deuterated Methimazole (-CD3) Deuterated_Metabolite Inactive Metabolite Deuterated_Methimazole->Deuterated_Metabolite CYP-mediated Oxidation (slower due to KIE)

Caption: The Kinetic Isotope Effect on Methimazole Metabolism.

Quantitative Data Summary

While no clinical or preclinical data for deuterated methimazole is currently available, the following tables summarize the known pharmacokinetic parameters of methimazole and the projected changes upon deuteration.

Table 1: Pharmacokinetic Parameters of Methimazole

ParameterValueReference
Bioavailability80-95%[16]
Peak Plasma Concentration (Time)1-2 hours[1]
Elimination Half-life4-6 hours[1]
Protein Binding<10%[1]
MetabolismHepatic (CYP enzymes)[1]
ExcretionPrimarily renal[1]

Table 2: Projected Pharmacokinetic Changes with Deuterated Methimazole

ParameterProjected ChangeRationale
Elimination Half-lifeIncreasedSlower CYP-mediated metabolism due to the kinetic isotope effect.
Area Under the Curve (AUC)IncreasedSlower clearance leads to greater overall drug exposure.
Dosing FrequencyDecreasedLonger half-life allows for less frequent administration to maintain therapeutic concentrations.
Intersubject VariabilityPotentially ReducedMore consistent metabolic profile could lead to less variability in drug levels among patients.

Experimental Protocols

The investigation of deuterated methimazole would require a series of in vitro and in vivo studies. The following outlines key experimental protocols.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of methimazole and deuterated methimazole in liver microsomes.

Methodology:

  • Incubate methimazole and deuterated methimazole separately with human liver microsomes and an NADPH-regenerating system.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with an organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life and intrinsic clearance for both compounds.

The expected outcome is a longer half-life and lower intrinsic clearance for deuterated methimazole.

The workflow for this experiment is depicted below.

In_Vitro_Metabolic_Stability Start Start Incubation Incubate Compound with Liver Microsomes + NADPH Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Calculation Calculate Half-life and Clearance Analysis->Calculation End End Calculation->End

Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of methimazole and deuterated methimazole in a relevant animal model (e.g., rats or mice).

Methodology:

  • Administer a single oral or intravenous dose of methimazole or deuterated methimazole to different groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood samples to obtain plasma.

  • Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.

  • Perform non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

A successful outcome would demonstrate a longer half-life and greater AUC for deuterated methimazole compared to the non-deuterated form.

Conclusion

The deuteration of methimazole represents a rational drug design strategy to improve its pharmacokinetic properties. By leveraging the kinetic isotope effect, a deuterated analog is anticipated to exhibit a slower rate of metabolism, leading to a longer half-life and increased drug exposure. This could translate into a more convenient dosing regimen and potentially a better safety and tolerability profile. While the concepts presented in this guide are based on established scientific principles, further in vitro and in vivo studies are necessary to confirm these hypotheses and to fully characterize the pharmacological profile of deuterated methimazole. The successful development of such a compound could offer a significant advancement in the management of hyperthyroidism.

References

Methimazole-d3 for Inducing Experimental Hypothyroidism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Methimazole-d3, a deuterated analog of methimazole, for inducing experimental hypothyroidism in preclinical research. While direct experimental data on this compound is limited in publicly available literature, this guide leverages the extensive research conducted on methimazole to provide detailed protocols and quantitative data. This compound, as a stable isotope-labeled compound, is primarily utilized as an internal standard in pharmacokinetic studies.[1] However, its structural similarity to methimazole suggests a shared mechanism of action, making the data on methimazole a valuable surrogate for designing studies with its deuterated counterpart.

Mechanism of Action

Methimazole exerts its therapeutic and experimental effects by inhibiting the synthesis of thyroid hormones.[2][3][4][5] The primary target of methimazole is thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[2][3][4][5] By inhibiting TPO, methimazole blocks the iodination of tyrosine residues within thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[2][4][6] This leads to a decrease in the production and circulating levels of thyroid hormones, resulting in a state of hypothyroidism.[2][3] It is important to note that methimazole does not affect the release of pre-existing thyroid hormones, meaning the onset of hypothyroidism is gradual.[4]

The following diagram illustrates the signaling pathway of thyroid hormone synthesis and the inhibitory action of methimazole.

Methimazole_Mechanism_of_Action cluster_thyroid_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition by Methimazole Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT Organification MIT_DIT->TPO Coupling T3_T4_Tg T3 & T4 on Tg T3_T4_release Release of T3 & T4 T3_T4_Tg->T3_T4_release Proteolysis Methimazole Methimazole Methimazole->TPO Inhibits TPO->Iodine TPO->T3_T4_Tg

Caption: Mechanism of action of methimazole in inhibiting thyroid hormone synthesis.

Experimental Protocols for Inducing Hypothyroidism

The induction of hypothyroidism using methimazole in animal models, primarily rats, has been well-documented. The choice of administration route and dosage depends on the desired severity and onset of hypothyroidism.

Administration Routes

Methimazole can be administered through several routes:

  • In Drinking Water: This method is convenient for long-term studies and provides continuous exposure.

  • Intragastric Gavage: This allows for precise daily dosing.

  • Dietary Admixture: Methimazole can be mixed with the animal feed.

Recommended Protocols

The following protocols are based on studies using methimazole in rats and can be adapted for this compound.

Protocol 1: Administration in Drinking Water

  • Objective: To induce moderate to severe hypothyroidism over several weeks.

  • Animal Model: Male Wistar or Sprague-Dawley rats.[7][8][9]

  • Methimazole Concentration: 0.025% to 0.1% (w/v) in drinking water.[7][8][9] A 0.05% solution has been shown to decrease serum T3 by 80% and T4 by 90% after 32 days.[10]

  • Duration: 21 to 42 days.[7][8][9][11]

  • Procedure:

    • Prepare a stock solution of methimazole in distilled water.

    • Dilute the stock solution to the desired final concentration in the animals' drinking water.

    • Provide the methimazole-containing water ad libitum.

    • Replace the medicated water every 2-3 days to ensure stability.

  • Monitoring: Monitor body weight, water consumption, and serum thyroid hormone levels (T3, T4, TSH) at regular intervals.

Protocol 2: Intragastric Gavage

  • Objective: To achieve a rapid and precise induction of hypothyroidism.

  • Animal Model: Male Wistar or Sprague-Dawley rats.[7][8][9][12][13]

  • Dosage: 5 mg/100 g to 8 mg/100 g body weight, administered once daily.[7][8][9] A dose of 2.5 mg/100 g body weight for 3 weeks has been shown to significantly decrease free T4 and increase TSH.[12][13]

  • Duration: 21 days.[7][8][9]

  • Procedure:

    • Dissolve methimazole in a suitable vehicle (e.g., distilled water or saline).

    • Administer the solution directly into the stomach using a gavage needle.

  • Monitoring: Closely monitor animals for any signs of distress during and after gavage. Monitor body weight and thyroid hormone levels.

The following workflow diagram outlines the general procedure for inducing experimental hypothyroidism.

Experimental_Workflow start Start: Acclimatization of Animals grouping Randomly Assign to Control and Treatment Groups start->grouping treatment Administer this compound (e.g., Drinking Water or Gavage) grouping->treatment monitoring Monitor Body Weight, Food/Water Intake, and Clinical Signs treatment->monitoring sampling Collect Blood Samples at Predetermined Time Points monitoring->sampling hormone_assay Measure Serum T3, T4, and TSH Levels sampling->hormone_assay data_analysis Analyze and Interpret Data hormone_assay->data_analysis end End: Histopathological Analysis (Optional) data_analysis->end

Caption: General experimental workflow for inducing hypothyroidism.

Quantitative Data on Methimazole-Induced Hypothyroidism

The following tables summarize quantitative data from various studies on the effects of methimazole on thyroid hormone levels and other physiological parameters in rats. This data can serve as a reference for expected outcomes when using this compound.

Table 1: Effects of Methimazole on Serum Thyroid Hormone Levels in Rats

Administration RouteDosage/ConcentrationDurationAnimal Strain% Decrease in T4% Decrease in T3Fold Increase in TSHReference
Dietary30 ppm21 daysNot specified>95%~60%5.6[10]
Drinking Water0.05%32 daysSprague-Dawley~90%~80%Not Reported[10]
Drinking Water0.025%25 days (to dams)Sprague-DawleyDepressedDepressedNot Reported[10]
Intragastric Gavage2.5 mg/100 g bw21 daysWistarSignificantSignificantSignificant[12][13]
Drinking Water0.1%21 daysWistarSignificantNot ReportedSignificant[7][8][9]
Intragastric Gavage8 mg/100 g bw21 daysWistarSignificantNot ReportedSignificant[7][8][9]

Table 2: Other Physiological Effects of Methimazole-Induced Hypothyroidism in Rats

ParameterDosage/ConcentrationDurationEffectReference
Body Weight Gain0.05% in drinking water32 daysDecreased[10]
Colonic Temperature0.05% in drinking water32 daysDecreased[10]
Systolic Blood Pressure0.05% in drinking water32 daysDecreased[10]
Heart Rate0.05% in drinking water32 daysDecreased[10]
Thyroid Weight30 ppm in diet21 days2-fold increase[10]
Testes Weight20 mg/dl and 100 mg/dl in drinking water42 daysDecreased (dose-dependent)[11]

Pharmacokinetics of Methimazole

Table 3: Pharmacokinetic Parameters of Methimazole

ParameterValueSpeciesReference
Bioavailability80-95%Human[14]
Elimination Half-life4-6 hoursHuman[2][3]
Time to Peak Plasma Concentration1-2 hoursHuman[2]
Protein BindingVirtually non-protein-boundHuman[14]
MetabolismHepatic (primarily CYP1A2 and CYP2C9)Human[2]
ExcretionPrimarily renalHuman[2]

The following diagram illustrates the relationship between methimazole administration and its physiological effects.

Logical_Relationship cluster_input Input cluster_pharmacokinetics Pharmacokinetics cluster_pharmacodynamics Pharmacodynamics cluster_physiological_outcome Physiological Outcome Admin This compound Administration (Oral, Gavage, etc.) Absorption Absorption Admin->Absorption Distribution Distribution to Thyroid Gland Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism TPO_Inhibition Inhibition of Thyroid Peroxidase (TPO) Distribution->TPO_Inhibition Excretion Renal Excretion Metabolism->Excretion Hormone_Synthesis_Block Blocked Synthesis of T3 and T4 TPO_Inhibition->Hormone_Synthesis_Block Hypothyroidism Experimental Hypothyroidism Hormone_Synthesis_Block->Hypothyroidism

Caption: Logical relationship from administration to physiological effect.

Conclusion

Methimazole is a well-established and effective agent for inducing experimental hypothyroidism in animal models. This guide provides a comprehensive summary of the available data on methimazole, which can be readily adapted for studies involving its deuterated analog, this compound. Researchers should consider the potential for altered pharmacokinetics with the deuterated form and adjust experimental designs accordingly. Careful monitoring of physiological parameters and thyroid hormone levels is essential to ensure the desired level of hypothyroidism is achieved and maintained throughout the study.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methimazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methimazole-d3, an isotopic analog of the anti-thyroid medication Methimazole. Deuterated compounds like this compound are crucial as internal standards in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization of the final product, including spectroscopic and chromatographic data. All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Methimazole is a thionamide drug widely used in the management of hyperthyroidism. It functions by inhibiting the enzyme thyroid peroxidase, thereby reducing the synthesis of thyroid hormones.[1] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as they correct for matrix effects and variations in sample processing. This compound, with three deuterium atoms on the methyl group, serves as an ideal internal standard for the quantification of Methimazole in biological samples due to its similar chemical and physical properties and its distinct mass spectrometric signature.[2]

This guide details a feasible synthetic route to this compound and provides comprehensive characterization data to ensure its identity, purity, and suitability for use in research and drug development settings.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process, starting with the preparation of methyl-d3-isothiocyanate from deuterated methylamine hydrochloride, followed by a cyclization reaction with aminoacetaldehyde diethyl acetal.

Synthesis Pathway

cluster_0 Step 1: Synthesis of Methyl-d3-isothiocyanate cluster_1 Step 2: Cyclization to this compound A Methyl-d3-amine Hydrochloride D Methyl-d3-isothiocyanate A->D 1. NaOH, H2O 2. Ethyl Chloroformate B Carbon Disulfide B->D C Ethyl Chloroformate C->D F This compound D->F Acid-catalyzed cyclization E Aminoacetaldehyde Diethyl Acetal E->F

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of Methyl-d3-isothiocyanate

This procedure is adapted from the synthesis of unlabeled methyl isothiocyanate.[3]

  • Formation of the Dithiocarbamate Salt: In a well-ventilated fume hood, a solution of sodium hydroxide (1.8 mol) in water (160 mL) and carbon disulfide (1.8 mol) are added to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The mixture is cooled to 10-15 °C in an ice bath. A solution of methyl-d3-amine hydrochloride (1.8 mol) in water is neutralized with an equimolar amount of sodium hydroxide and then slowly added to the reaction mixture over 30 minutes with vigorous stirring. The stirring is continued, and the mixture is gently warmed on a steam bath for 1-2 hours.

  • Reaction with Ethyl Chloroformate: The resulting solution is cooled to 35-40 °C. Ethyl chloroformate (1.8 mol) is then added dropwise over 1 hour with continuous stirring.

  • Isolation of the Product: After the addition is complete, stirring is continued for another 30 minutes. The upper layer, which is the crude methyl-d3-isothiocyanate, is separated. The crude product can be purified by distillation.

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of methimazole.[4]

  • Reaction Setup: To a solution of aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent such as aqueous hydrochloric acid, add methyl-d3-isothiocyanate (1.0 eq).

  • Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate solution). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The following are the expected characterization data.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₄H₃D₃N₂S[5]
Molecular Weight 117.19 g/mol [6]
Appearance White to off-white solid[2]
Melting Point Approximately 143-146 °C (unlabeled)[7]
Solubility Slightly soluble in chloroform and methanol[8]
CAS Number 1160932-07-9[5]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for confirming the structure and the location of the deuterium atoms.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of unlabeled methimazole, with the notable absence of the singlet corresponding to the N-methyl protons. The two doublets for the imidazole ring protons would remain.

  • ¹³C NMR: The carbon NMR spectrum will show the signals for the imidazole ring carbons. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be significantly less intense than a protonated carbon signal.

¹H NMR (unlabeled Methimazole) Chemical Shift (δ, ppm) Multiplicity Assignment
(in CDCl₃)[3]~3.61singletN-CH₃
~6.73doubletImidazole-H
~6.75doubletImidazole-H
¹³C NMR (unlabeled Methimazole) Chemical Shift (δ, ppm) Assignment
(in DMSO-d₆)[9]~34.9N-CH₃
~120.7Imidazole-CH
~124.9Imidazole-CH
~142.2C=S

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the incorporation of deuterium atoms.

  • Expected Molecular Ion: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 118, which is 3 mass units higher than that of unlabeled methimazole (m/z 115).[10]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to be very similar to that of methimazole, with potential slight shifts in the C-D stretching and bending vibrations compared to C-H vibrations.

FTIR (unlabeled Methimazole) Wavenumber (cm⁻¹) Assignment
[11]~3100-3000N-H stretch
~2900-2800C-H stretch (methyl)
~1570C=N stretch
~1466C-H bend (methyl)
~1271C=S stretch (Thioamide)
Chromatographic Data

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

  • Method: A reverse-phase HPLC method can be employed.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) in an isocratic or gradient elution.

  • Detection: UV detection at a wavelength where methimazole has significant absorbance (e.g., 254 nm).

  • Expected Result: A single major peak should be observed, and the purity can be calculated based on the peak area. The retention time of this compound will be very similar to that of unlabeled methimazole.

Experimental Workflows

Synthesis Workflow

Start Start Materials: - Methyl-d3-amine HCl - Carbon Disulfide - Aminoacetaldehyde Diethyl Acetal Step1 Synthesize Methyl-d3-isothiocyanate Start->Step1 Step2 Cyclization Reaction Step1->Step2 Purification Purification by Recrystallization Step2->Purification FinalProduct This compound Purification->FinalProduct

Figure 2: Workflow for the synthesis of this compound.
Characterization Workflow

Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Sample->HPLC Data Data Analysis and Structure Confirmation NMR->Data MS->Data FTIR->Data HPLC->Data

Figure 3: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical reactions and utilizes a commercially available deuterated starting material. The comprehensive characterization plan, including spectroscopic and chromatographic analyses, ensures the unambiguous identification and purity assessment of the final product. This information is intended to be a valuable resource for researchers and scientists involved in drug metabolism studies and the development of bioanalytical methods requiring a reliable internal standard for Methimazole.

References

The Role of Methimazole-d3 in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Methimazole-d3, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of the antithyroid drug Methimazole. Accurate and reliable quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic studies, and the use of appropriate internal standards is a cornerstone of robust bioanalytical methodology. This document details the principles behind the use of this compound, provides exemplary experimental protocols, summarizes key quantitative data, and visualizes essential workflows and metabolic pathways.

Introduction: The Imperative for Precision in Pharmacokinetics

Methimazole is a thionamide medication widely used in the treatment of hyperthyroidism.[1] It acts by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3] To understand its efficacy and safety profile, it is essential to accurately characterize its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The Advantage of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added to calibration standards, quality control samples, and study samples to correct for variability during sample processing and analysis.[4] While structurally similar analogs can be used, stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard.[5] This is because a SIL-IS has nearly identical physicochemical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[5] The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the unlabeled drug.

This compound: An Ideal Partner in Bioanalysis

This compound is a deuterated form of Methimazole, where three hydrogen atoms have been replaced by deuterium atoms. This mass shift allows for its distinct detection by the mass spectrometer without altering its chemical behavior during sample preparation and analysis. Its use significantly improves the accuracy, precision, and robustness of the bioanalytical method for quantifying Methimazole in complex biological matrices like plasma and serum.[6]

Applications of this compound in Pharmacokinetic Studies

The use of this compound as an internal standard is integral to various types of pharmacokinetic studies:

  • Bioanalytical Method Development and Validation: During the development and validation of methods to measure Methimazole concentrations, this compound is used to establish key performance characteristics such as accuracy, precision, selectivity, and stability, in line with regulatory guidelines from bodies like the FDA and EMA.[4]

  • Single and Multiple Dose Pharmacokinetic Studies: To determine fundamental pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) of Methimazole.

  • Bioavailability and Bioequivalence Studies: To compare the rate and extent of absorption of different formulations of Methimazole or its pro-drug, carbimazole.

  • Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Methimazole.

  • Metabolite Identification and Quantification: While this compound is primarily used for the quantification of the parent drug, similar stable isotope-labeled standards can be synthesized for its metabolites to study their formation and elimination.

Experimental Protocols

A robust and validated bioanalytical method is crucial for generating reliable pharmacokinetic data. The following sections outline a typical experimental protocol for the quantification of Methimazole in human plasma using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract Methimazole and this compound from the biological matrix and remove interfering substances. A common and effective technique is a combination of derivatization and supported liquid extraction (SLE).[6]

Protocol for Supported Liquid Extraction (SLE):

  • To a 50 µL aliquot of plasma or serum, add a solution of sodium bisulfite to ensure the sulfhydryl group of Methimazole is in its free form.[6]

  • Spike the sample with a known concentration of this compound solution.[6]

  • Add a derivatizing agent, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole, to enhance the chromatographic and mass spectrometric properties of Methimazole and this compound.[6]

  • Load the derivatized sample onto a supported liquid extraction cartridge.

  • Allow the sample to adsorb onto the solid support material.

  • Elute the analytes with a water-immiscible organic solvent (e.g., a mixture of ethyl acetate and hexane).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).[6]

LC-MS/MS Method for Quantification

The reconstituted sample is then injected into an LC-MS/MS system for separation and quantification.

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Methimazole and its derivatized form.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for analytical LC columns.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of derivatized Methimazole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Quantitative Data Summary

The use of this compound allows for the generation of precise and accurate quantitative data. The following tables provide an example of typical LC-MS/MS parameters and a summary of pharmacokinetic parameters for Methimazole from various studies.

Table 1: Example LC-MS/MS Parameters for the Analysis of Derivatized Methimazole and this compound

ParameterMethimazoleThis compound (Internal Standard)
Precursor Ion (m/z) To be determined empirically for the derivatized moleculeTo be determined empirically for the derivatized molecule (+3 Da shift)
Product Ion (m/z) To be determined empiricallyTo be determined empirically
Collision Energy (eV) To be optimized for maximum signalTo be optimized for maximum signal
Dwell Time (ms) 100-200100-200

Table 2: Summary of Pharmacokinetic Parameters of Methimazole in Healthy and Hyperthyroid Subjects

ParameterHealthy SubjectsHyperthyroid PatientsReference
Elimination Half-life (t1/2) 4.9 - 5.7 hours~6 hours[7]
2-3 hours[8]
Time to Peak Concentration (Tmax) ~1-2 hours~2.3 hours[2][9]
Absolute Bioavailability ~93%~50%[7][8]
Volume of Distribution (Vd) ~40 LApproximates total body water[8]

Mandatory Visualizations

Diagrams are essential for visualizing complex processes and relationships. The following sections provide Graphviz diagrams for a typical experimental workflow and the metabolic pathway of Methimazole.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis A Biological Sample Collection (e.g., Plasma) B Addition of this compound (Internal Standard) A->B C Sample Pre-treatment (e.g., Derivatization) B->C D Supported Liquid Extraction (SLE) C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometric Detection (MRM Mode) E->F G Peak Integration & Ratio Calculation (Analyte/IS) F->G H Calibration Curve Generation G->H I Concentration Determination H->I J Pharmacokinetic Modeling I->J

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Metabolic Pathway of Methimazole

G Methimazole Methimazole CYP450_FMO CYP450 (e.g., CYP1A2, CYP2C9) Flavin-containing Monooxygenases (FMO) Methimazole->CYP450_FMO Metabolite5 4-methyl-5-thiazolecarboxamide (MMI-4) (Primary Metabolite) Methimazole->Metabolite5 Metabolite1 Methimazole Epoxide CYP450_FMO->Metabolite1 Metabolite2 Methimazole Dihydrodiol Metabolite1->Metabolite2 Metabolite3 N-methylthiourea Metabolite2->Metabolite3 Metabolite4 Glyoxal Metabolite2->Metabolite4 Excretion Renal Excretion Metabolite3->Excretion Metabolite4->Excretion Metabolite5->Excretion

Caption: Putative metabolic pathway of Methimazole.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of Methimazole in pharmacokinetic studies. Its ability to mimic the behavior of the unlabeled drug throughout the analytical process minimizes variability and ensures the generation of high-quality data that can withstand regulatory scrutiny. The detailed protocols and data presented in this guide underscore the importance of employing robust bioanalytical methods for a thorough understanding of the pharmacokinetic profile of Methimazole, ultimately contributing to its safe and effective clinical use.

References

The Kinetic Isotope Effect of Methimazole-d3: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

This technical guide explores the theoretical basis for the kinetic isotope effect (KIE) of Methimazole-d3, a deuterated isotopologue of the anti-thyroid drug Methimazole. Despite a comprehensive search of scientific literature and patent databases, no public data from direct comparative studies of Methimazole and this compound were found. Consequently, this document provides a framework for understanding the potential KIE by examining the established metabolic pathways of Methimazole. It further outlines detailed, generalized experimental protocols for how researchers could approach the investigation of this compound's metabolic stability and pharmacokinetics to elucidate its KIE. This guide serves as a foundational resource for researchers interested in the prospective study of deuterated thionamides.

Introduction: The Deuterium Kinetic Isotope Effect in Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[][2] This strategy is predicated on the Kinetic Isotope Effect (KIE) , a phenomenon where the replacement of an atom with one of its isotopes leads to a change in the rate of a chemical reaction.[3][]

The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5] Consequently, breaking a C-D bond requires more energy, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic process.[3][5] For pharmaceuticals, this often translates into reduced metabolic clearance, a longer plasma half-life, and potentially increased drug exposure, which could allow for lower or less frequent dosing.[][2] This "deuterium switch" has been successfully applied to several drugs, with the FDA's approval of deuterated compounds like deutetrabenazine validating the approach.[6][7]

Methimazole: Mechanism of Action and Metabolism

Methimazole is a thionamide medication widely used in the treatment of hyperthyroidism, particularly in cases of Graves' disease.[8] Its therapeutic effect stems from the inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[8][9] By blocking TPO, Methimazole prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[][9]

Methimazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2C9 identified as major contributors.[9] The metabolism of the N-methyl group is a key pathway. While the exact metabolic fate is complex, oxidation of the methyl group is a potential site for observing a kinetic isotope effect.

The Theoretical Kinetic Isotope Effect of this compound

This compound is an isotopologue of Methimazole where the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.

Figure 1. Chemical structures of Methimazole and this compound.

Given that hepatic metabolism via CYP enzymes is a primary clearance route for Methimazole, and this metabolism can involve the N-methyl group, deuteration at this position presents a strong theoretical basis for a kinetic isotope effect. If the cleavage of a C-H bond on the methyl group is a rate-determining step in its metabolism, the stronger C-D bonds in this compound would be expected to slow this process.

A potential metabolic pathway is illustrated below. A slower rate of metabolism for this compound could lead to a decreased clearance rate and an extended half-life compared to the non-deuterated parent drug.

Metabolic_Pathway MMI Methimazole (C-H) CYP CYP-Mediated Oxidation MMI->CYP k_H (Faster Rate) MMI_d3 This compound (C-D) MMI_d3->CYP k_D (Slower Rate) [THEORETICAL] Metabolite_H Metabolite (from C-H) CYP->Metabolite_H Metabolite_D Metabolite (from C-D) CYP->Metabolite_D

Figure 2. Theoretical metabolic pathway illustrating the potential KIE.

Disclaimer: As of the date of this publication, no publicly available experimental data confirms a kinetic isotope effect for this compound. The following sections on quantitative data and experimental protocols are therefore based on established methodologies and are intended to guide future research.

Quantitative Data Framework

Should experimental data become available, it would be structured for clear comparison. The tables below are templates for presenting such hypothetical data.

Table 1: Comparative In Vitro Metabolic Stability

Compound Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Methimazole Human Liver Microsomes Data Not Available Data Not Available
This compound Human Liver Microsomes Data Not Available Data Not Available
Methimazole Rat Liver Microsomes Data Not Available Data Not Available

| this compound | Rat Liver Microsomes | Data Not Available | Data Not Available |

Table 2: Comparative Pharmacokinetic Parameters (In Vivo)

Compound Species Dose (mg/kg) t½ (h) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) CL (mL/h/kg)
Methimazole Rat N/A Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
This compound Rat N/A Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Methimazole Human N/A Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

| this compound | Human | N/A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Proposed Experimental Protocols

The following are detailed, generalized protocols for experiments that would be necessary to determine and quantify the kinetic isotope effect of this compound.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is designed to determine the intrinsic clearance of Methimazole and this compound by liver enzymes, primarily CYPs.

Objective: To compare the rate of metabolism of Methimazole versus this compound in human and rat liver microsomes.

Materials:

  • Methimazole and this compound

  • Pooled human and rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and sample preparation

  • Positive control compounds (e.g., Midazolam, Dextromethorphan)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation:

    • Prepare stock solutions of Methimazole, this compound, and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions by diluting stock solutions in the phosphate buffer. The final substrate concentration is typically 1 µM.

    • Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C for 5-10 minutes.

    • Add the test compound working solution to the microsomal suspension in a 96-well plate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well in a collection plate containing cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Methimazole or this compound) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Prep_Compounds Prepare Compound Working Solutions (1 µM) Preincubation Pre-warm Microsomes (37°C) Prep_Compounds->Preincubation Prep_Microsomes Prepare Microsome Suspension (0.5 mg/mL) Prep_Microsomes->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Prep_NADPH->Initiation Preincubation->Initiation Incubate Incubate at 37°C with Shaking Initiation->Incubate Sampling Aliquot at Time Points (0, 5, 15, 30, 60 min) Incubate->Sampling Quenching Quench with Cold Acetonitrile + IS Sampling->Quenching Centrifuge Centrifuge to Precipitate Protein Quenching->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Methimazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the stability and degradation pathways of Methimazole-d3. Given that this compound is a deuterated form of Methimazole and primarily used as an internal standard, its stability profile and degradation mechanisms are considered analogous to those of Methimazole. The deuterium labeling on the methyl group is not expected to alter the primary degradation pathways involving the imidazole ring and the thione group, although it may slightly affect the rate of reactions involving the methyl group itself. This document collates and synthesizes data from various studies on Methimazole to provide a robust technical resource.

Introduction to this compound

This compound is the deuterated analog of Methimazole, an antithyroid agent used in the management of hyperthyroidism. It functions by inhibiting the synthesis of thyroid hormones. In analytical and clinical settings, this compound serves as a crucial internal standard for the accurate quantification of Methimazole in biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Understanding its stability and degradation is paramount for its reliable use as a standard and for ensuring the integrity of analytical results.

Summary of Stability and Degradation Data

The stability of Methimazole, and by extension this compound, is influenced by several factors including temperature, pH, light, and the presence of oxidizing agents. The following tables summarize the quantitative data extracted from various stability and forced degradation studies.

Table 1: Temperature Stability of Methimazole Formulations
FormulationStorage ConditionDurationRemaining Concentration (%)Reference
Poloxamer lecithin organogel25°C ± 2°C / 60% RH ± 5%62 days> 90%[1][2]
Poloxamer lecithin organogel35°C (accelerated)> 62 days< 90%[1][2]
Poloxamer lecithin organogel5°C (refrigerated)> 62 days< 90% (least stable)[1][2]
1% and 10% in PLO Gel Mediflo™30Room Temperature120 daysWithin stability criteria[3]
0.48 and 0.96 mg/mL in 0.9% NaClRoom Temperature24 hoursStable[4]
Solid form70°C24 hoursSubject to oxidation and hydrolysis[4]
Table 2: Forced Degradation of Methimazole under Various Stress Conditions
Stress ConditionReagents and ConditionsObservationIdentified Degradation ProductsReference
Acid Hydrolysis 0.1 N HCl, reflux at 60°C for 30 minutesSusceptible to degradationImpurity C (1-Methyl-(2-methylthio)-1H-imidazole)[5]
Alkaline Hydrolysis 0.1 N NaOH, reflux at 60°C for 30 minutesMore resilient compared to oxidative and photolytic stress-[5]
Oxidative Degradation Hydrogen peroxide (H₂O₂), UV-photolysisSusceptible to degradation, ~24-52% degradation8-10 transformation products including sulfenic and sulfinic acid derivatives[6]
Oxidative Degradation Iodine in 1,2-dichloroethaneForms a yellow crude material2,2′-disulphanylbis(1-methyl-1H-imidazole)[7]
Photolytic Degradation Prolonged UV radiationSusceptible to degradation-[5]
Thermal Degradation Increased temperatureMore resilient compared to oxidative and photolytic stress-[5]

Degradation Pathways of this compound

The primary degradation pathways for Methimazole involve oxidation of the thione group and hydrolysis of the imidazole ring.

Oxidative Degradation

Oxidation is a major degradation pathway for Methimazole. The thione moiety is susceptible to oxidation, leading to the formation of various products. One significant product is the disulfide, 2,2′-disulphanylbis(1-methyl-d3-1H-imidazole). Further oxidation can lead to sulfenic and sulfinic acid derivatives. The reaction with hydroxyl radicals (•OH) is a key mechanism in oxidative degradation, which can be initiated by agents like hydrogen peroxide.

G Oxidative Degradation Pathway of this compound METH This compound (1-methyl-d3-imidazole-2-thione) DISULFIDE 2,2′-disulphanylbis (1-methyl-d3-1H-imidazole) (Disulfide Dimer) METH->DISULFIDE Dimerization SULFENIC This compound Sulfenic Acid (Intermediate) METH->SULFENIC Oxidation OX Oxidizing Agent (e.g., H₂O₂, I₂, •OH) OX->METH SULFINIC This compound Sulfinic Acid (Intermediate) SULFENIC->SULFINIC Further Oxidation OTHER Other Oxidative Products SULFINIC->OTHER G Hydrolytic Degradation Pathway of this compound METH This compound (1-methyl-d3-imidazole-2-thione) IMP_C Impurity C (1-Methyl-d3-(2-methylthio)-1H-imidazole) METH->IMP_C Rearrangement/ Modification RING_OPEN Ring-Opened Products (Non-UV active) METH->RING_OPEN Ring Hydrolysis ACID Acidic Conditions (e.g., 0.1 N HCl) ACID->METH G General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis PREP Prepare this compound solution (e.g., 1 mg/mL) ACID Acid Hydrolysis (0.1 N HCl, 60°C) PREP->ACID BASE Base Hydrolysis (0.1 N NaOH, 60°C) PREP->BASE OX Oxidation (e.g., 3% H₂O₂) PREP->OX THERMAL Thermal Stress (e.g., 70°C) PREP->THERMAL PHOTO Photolytic Stress (UV/Vis light) PREP->PHOTO HPLC Stability-Indicating HPLC-UV/MS Analysis ACID->HPLC BASE->HPLC OX->HPLC THERMAL->HPLC PHOTO->HPLC ID Characterize Degradation Products (MS, NMR) HPLC->ID MB Mass Balance Calculation HPLC->MB

References

A Technical Guide to the Solubility of Methimazole-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of Methimazole-d3, an isotopically labeled internal standard crucial for the quantification of methimazole in various analytical applications. Understanding its solubility is fundamental for the preparation of stock solutions, formulation development, and ensuring accuracy in mass spectrometry-based assays. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that dictates its handling and application in research. Below is a summary of the known solubility of this compound and its non-deuterated analog, Methimazole. Deuteration is generally not expected to significantly alter the fundamental solubility of a molecule in common organic solvents; therefore, the data for Methimazole serves as a strong reference.

Table 1: Solubility of this compound

SolventSolubilityConcentration (Molar)Source
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL853.32 mM[1][2][3]
Water (H₂O)≥ 50 mg/mL426.66 mM[1][2][3]
ChloroformSlightly SolubleNot Quantified[4]
MethanolSlightly SolubleNot Quantified[4]
Note: The "≥" symbol indicates that saturation was not reached at the specified concentration.

Table 2: Solubility of Methimazole (Non-Deuterated Analog)

SolventSolubilitySource
Water200 mg/mL[5]
Ethanol200 mg/mL[5]
ChloroformFreely Soluble[5][6]
MethanolHigh Solubility[7]
EthanolHigh Solubility[7]
1-PropanolHigh Solubility[7]
IsopropanolHigh Solubility[7]
1-ButanolHigh Solubility[7]
IsobutanolHigh Solubility[7]
AcetoneHigh Solubility[7]
AcetonitrileHigh Solubility[7]
1,4-DioxaneHigh Solubility[7]
Tetrahydrofuran (THF)High Solubility[7]
Methyl AcetateModerate Solubility[7]
Ethyl AcetateLow Solubility[7]
EtherSlightly Soluble[5][6]
BenzeneSlightly Soluble[5][6]
Petroleum EtherSlightly Soluble[6]

Based on the principle of "like dissolves like," Methimazole and its deuterated form exhibit good solubility in polar protic solvents (water, alcohols) and polar aprotic solvents (DMSO, acetonitrile), as well as chlorinated solvents like chloroform[8]. Solubility tends to decrease in less polar solvents like ethyl acetate and is poor in nonpolar solvents such as ether and benzene[5][6][7][8].

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent[8]. This protocol ensures that a saturated solution is formed and accurately quantified.

2.1 Materials and Equipment

  • This compound solid powder

  • Selected organic solvents (e.g., DMSO, methanol, acetonitrile)

  • Analytical balance

  • Glass vials or flasks with sealed caps

  • Temperature-controlled shaker or agitator (e.g., orbital shaker, magnetic stirrer)

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2.2 Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound solid to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial[8].

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period, typically 24 to 72 hours, to allow the system to reach equilibrium between the dissolved and undissolved solute[8].

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the suspension to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed[8].

    • Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.

  • Filtration:

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles that could artificially inflate the concentration measurement[8].

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered, saturated solution and the standard solutions using a validated HPLC method[8].

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess This compound Solid B Add Known Volume of Solvent A->B C Seal Vial B->C D Agitate at Constant Temperature (24-72 hours) C->D E Centrifuge Suspension D->E F Filter Supernatant (0.22 µm PTFE filter) E->F H Analyze Samples via HPLC F->H G Prepare Standard Solutions G->H I Calculate Concentration from Calibration Curve H->I J Equilibrium Solubility (mg/mL or M) I->J Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Methodological & Application

Application Note: Quantification of Methimazole in Biological Matrices using a Validated LC-MS/MS Method with Methimazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI) is a thionamide drug widely utilized in the management of hyperthyroidism.[1][2] Accurate quantification of Methimazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This application note provides a detailed protocol for the sensitive and selective quantification of Methimazole in plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methimazole-d3. The use of a deuterated internal standard like this compound is a robust method for correcting for matrix effects and variations in sample processing and instrument response.

Principle

This method employs a robust analytical technique for the quantification of Methimazole. The core of this protocol is the use of a stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass. This allows for accurate correction of any analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer.

The protocol involves a derivatization step to enhance the chromatographic and mass spectrometric properties of Methimazole. Both the analyte and the internal standard are derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Following derivatization and extraction, the samples are analyzed by LC-MS/MS. The quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Methimazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sodium bisulfite

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Human plasma/serum (drug-free)

  • Supported Liquid Extraction (SLE) cartridges

  • Standard laboratory glassware and pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of Methimazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Methimazole primary stock solution with 50% methanol to create working standard solutions for the calibration curve (e.g., in the range of 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with 50% methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the Methimazole working standard solutions into drug-free plasma or serum to prepare calibration standards. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation from Plasma/Serum
  • To 50 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

  • Add a solution of sodium bisulfite to reduce any oxidized Methimazole to its free sulfhydryl form.[1][2]

  • Add the derivatizing agent, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), and incubate to allow the reaction to complete.[1][2]

  • Perform a supported liquid extraction (SLE) to remove proteins and other matrix components.[1][2]

  • Evaporate the collected organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50% methanol.[1][2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Conditions

4.3.1. Liquid Chromatography

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

4.3.2. Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

MRM Transitions (Theoretical - to be optimized on the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NBD-Methimazole 278.3232.320
NBD-Methimazole-d3 281.3235.320

Note: The precursor ions are based on the addition of the NBD moiety (163.12 g/mol ) to Methimazole (114.17 g/mol ) and this compound (117.17 g/mol ) in positive ion mode ([M+H]+). The product ions are based on a theoretical fragmentation (e.g., loss of NO2). These values should be optimized during method development.

Data Presentation

The performance of this method has been validated and the key quantitative data are summarized below.

Table 1: Method Validation Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999[1][2]
Intra-day Precision (%CV) < 10.2%[1][2]
Inter-day Precision (%CV) < 9.8%[1][2]
Intra-day Accuracy (%Bias) 89.5% to 101.1%[1][2]
Inter-day Accuracy (%Bias) 96.0% to 99.7%[1][2]

Visualization

Diagram 1: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample (50 µL) add_is Add this compound (IS) plasma->add_is reduce Add Sodium Bisulfite add_is->reduce derivatize Derivatize with NBD-Cl reduce->derivatize extract Supported Liquid Extraction (SLE) derivatize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for Methimazole quantification.

Diagram 2: Principle of Internal Standard Quantification

InternalStandard cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Methimazole (Analyte) Extraction Extraction & Derivatization Analyte->Extraction IS This compound (IS) IS->Extraction Loss Variable Loss Response_A Analyte Response Extraction->Response_A Response_IS IS Response Extraction->Response_IS Quantification Concentration = (Area_Analyte / Area_IS) * Constant Response_A->Quantification Response_IS->Quantification

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate protocol for the quantification of Methimazole in biological matrices. The use of a deuterated internal standard, this compound, ensures high-quality data by correcting for potential variability during sample processing and analysis. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and clinical analysis.

References

Application Note: High-Throughput Analysis of Methimazole in Human Plasma Using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of methimazole in human plasma. The protocol employs a simple and efficient protein precipitation technique for sample preparation, utilizing a deuterated internal standard (Methimazole-d3) to ensure accuracy and precision. The subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity. This method is suitable for high-throughput bioanalytical studies in clinical and research settings.

Introduction

Methimazole (MMI, 1-methyl-2-mercaptoimidazole) is a critical thionamide medication used in the management of hyperthyroidism.[1][2] Accurate and precise quantification of methimazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby enhancing the reliability of the results.[3][4] This application note provides a detailed protocol for the extraction of methimazole from human plasma using protein precipitation, followed by quantification with a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • Methimazole (Reference Standard)

  • This compound (Deuterated Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (Deionized, 18 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • 96-well collection plates

  • Centrifuge capable of accommodating 96-well plates

Stock and Working Solutions
  • Methimazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of methimazole reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methimazole stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol: Protein Precipitation
  • Sample Aliquoting: To each well of a 96-well collection plate, add 50 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well. The addition of three to four volumes of organic solvent is a common practice in protein precipitation.

  • Precipitation and Mixing: Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

  • Dilution: Add 100 µL of water to each well.

  • Final Mixing: Seal the plate and vortex briefly. The samples are now ready for LC-MS/MS analysis.

Alternative Sample Preparation: Supported Liquid Extraction (SLE)

For cleaner extracts, supported liquid extraction can be employed. After the addition of the internal standard, the sample is loaded onto an SLE plate. The analytes are then eluted with an appropriate organic solvent, which is subsequently evaporated and the residue reconstituted for analysis.[1][2]

LC-MS/MS Analysis

  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to separate methimazole from endogenous plasma components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Methimazole: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

    • This compound: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

Results and Data Presentation

A validated LC-MS/MS method for methimazole in human plasma demonstrated excellent linearity, precision, and accuracy.[2] The use of a deuterated internal standard effectively compensated for matrix effects.[4]

ParameterResult
Calibration Curve Range1 - 1000 ng/mL (r² = 0.999)[2]
Intra-day Precision (%CV)< 10.2%[2]
Inter-day Precision (%CV)< 9.8%[2]
Intra-day Accuracy89.5% - 101.1%[2]
Inter-day Accuracy96.0% - 99.7%[2]
Extraction Recovery85.2% - 97.6% (using mixed-mode SPE)[5]

Visualizations

Sample Preparation Workflow

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_precipitation Protein Precipitation cluster_extraction Supernatant Processing cluster_analysis Analysis plasma 50 µL Plasma add_is Add 150 µL Acetonitrile with This compound plasma->add_is vortex1 Vortex 2 min add_is->vortex1 centrifuge Centrifuge 4000 rpm, 10 min vortex1->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer dilute Add 100 µL Water transfer->dilute vortex2 Vortex dilute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: Workflow for Methimazole Sample Preparation.

Discussion

The protein precipitation method described is rapid, cost-effective, and suitable for high-throughput analysis.[6] The use of a 96-well format allows for the simultaneous processing of a large number of samples, significantly reducing sample preparation time. The deuterated internal standard, this compound, is crucial for achieving reliable quantitative results as it co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the analytical response.[1][2][4] While protein precipitation is a straightforward technique, it may result in less clean extracts compared to more rigorous methods like solid-phase extraction (SPE) or supported liquid extraction (SLE).[5][7] For assays requiring lower limits of quantification or for complex matrices, these alternative extraction techniques should be considered.

Conclusion

This application note provides a detailed and effective protocol for the sample preparation and analysis of methimazole in human plasma. The use of protein precipitation with a deuterated internal standard offers a simple, rapid, and robust method for high-throughput quantitative bioanalysis by LC-MS/MS. This methodology is well-suited for pharmacokinetic and clinical studies involving methimazole.

References

Application Note: Quantitative Analysis of Methimazole in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methimazole (Tapazole®) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Methimazole-d3, to ensure high accuracy and precision. Sample preparation involves a streamlined liquid-liquid extraction and derivatization process, specifically extractive alkylation, to enhance the volatility and chromatographic properties of Methimazole. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and research applications requiring precise measurement of Methimazole.

Introduction

Methimazole is a thionamide medication widely used in the management of hyperthyroidism. It acts by inhibiting the synthesis of thyroid hormones.[1] Accurate and reliable quantification of Methimazole in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. Gas chromatography-mass spectrometry offers high selectivity and sensitivity, making it a powerful tool for bioanalytical applications. However, the inherent polarity of Methimazole necessitates a derivatization step to improve its volatility for GC analysis. This protocol employs an extractive alkylation technique, which combines extraction and derivatization into a single step, improving efficiency.[2] this compound is used as an internal standard to correct for variations during sample preparation and analysis.

Experimental

Materials and Reagents
  • Methimazole (Reference Standard)

  • This compound (Internal Standard)

  • Benzyl Chloride (Derivatizing Agent)

  • Pentafluorobenzyl Bromide (Alternative Derivatizing Agent)

  • Dichloromethane (HPLC Grade)

  • Sodium Hydroxide

  • Human Plasma (Blank)

  • Deionized Water

Standard and Sample Preparation

Stock Solutions:

  • Prepare a stock solution of Methimazole (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare working solutions of Methimazole by serial dilution of the stock solution with methanol.

  • Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at various concentrations.

Sample Preparation and Derivatization (Extractive Alkylation)
  • To 1 mL of plasma sample (or standard/QC), add a specific amount of this compound working solution.

  • Add 1 mL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 50 µL of benzyl chloride (or pentafluorobenzyl bromide) solution in dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction and derivatization.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (lower) layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended and may require optimization for your specific instrumentation.

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Transfer Line 280°C
Ion Source Electron Ionization (EI) at 70 eV, 230°C
Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Benzyl-Methimazole: m/z 204 (M+), 91 (benzyl fragment)Benzyl-Methimazole-d3: m/z 207 (M+), 91 (benzyl fragment)

Results and Discussion

Method Validation

The method should be validated according to established bioanalytical method validation guidelines. The following are typical performance characteristics that should be assessed.

Linearity:

The calibration curve should be linear over a clinically relevant concentration range, typically from low ng/mL to several hundred ng/mL. A correlation coefficient (r²) of >0.99 is expected.

Precision and Accuracy:

The intra- and inter-day precision and accuracy should be evaluated at multiple QC levels (low, medium, and high). A precision of 6% at a concentration of 5 ng/mL has been reported for a similar method.[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ should be determined to establish the sensitivity of the method.

Selectivity and Matrix Effects:

The selectivity of the method should be assessed by analyzing blank plasma samples from multiple sources to ensure no interference from endogenous components. Matrix effects should also be evaluated to ensure they do not impact quantification.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for Methimazole.

Validation ParameterExpected Performance
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Precision (%RSD) < 15% (< 20% at LOQ)
Accuracy (%Bias) Within ±15% (±20% at LOQ)

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis plasma Plasma Sample (1 mL) add_is Add this compound (Internal Standard) plasma->add_is alkalinize Alkalinize with 1 M NaOH add_is->alkalinize extract_derivativate extract_derivativate alkalinize->extract_derivativate extract_derivatize Extractive Alkylation with Benzyl Chloride centrifuge Centrifuge (4000 rpm, 10 min) separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Ethyl Acetate (100 µL) evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject extract_derivativate->centrifuge separate_gc Chromatographic Separation (DB-5MS Column) inject->separate_gc ionize Electron Ionization (70 eV) separate_gc->ionize detect_ms Mass Detection (SIM Mode) ionize->detect_ms quantify Quantification using Calibration Curve detect_ms->quantify

Caption: Experimental workflow for the GC-MS analysis of Methimazole.

Logical Relationships

logical_relationship methimazole Methimazole (Polar, Non-volatile) derivatization Derivatization (Extractive Alkylation) methimazole->derivatization improves benzyl_methimazole Benzyl-Methimazole (Less Polar, Volatile) derivatization->benzyl_methimazole produces gc_analysis GC Separation benzyl_methimazole->gc_analysis enables ms_detection MS Detection (High Selectivity) gc_analysis->ms_detection coupled with quantification Accurate Quantification ms_detection->quantification

Caption: Rationale for the derivatization of Methimazole for GC-MS analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of Methimazole in human plasma. The use of a deuterated internal standard and an efficient extractive alkylation procedure ensures high-quality data suitable for demanding research and clinical applications. This application note serves as a comprehensive guide for the development and implementation of this analytical method.

References

Application Notes and Protocols for Methimazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methimazole-d3 as an internal standard in the quantitative analysis of methimazole. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and accurate analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Methimazole is a thionamide medication widely used in the treatment of hyperthyroidism. Accurate quantification of methimazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative analysis by LC-MS/MS. This compound offers a similar chemical and physical behavior to the unlabeled analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical results.

Quantitative Data Summary

The selection of an appropriate spiking concentration for the internal standard is a critical step in method development. The concentration should be high enough to provide a robust signal but should not saturate the detector. It is often set within the mid-range of the calibration curve of the analyte. The following table summarizes typical concentration ranges and analytical conditions for the quantification of methimazole using this compound as an internal standard.

AnalyteInternal StandardTypical IS Spiking Concentration RangeAnalyte Calibration RangeSample MatrixAnalytical MethodReference
MethimazoleThis compound50 - 500 ng/mL1 - 1000 ng/mLHuman Plasma/SerumLC-MS/MS[1][2][3]
Thyreostats (including Methimazole)Tapazole-d3 (this compound)~10 µg/kgNot explicitly statedUrine, Thyroid GlandLC-MS/MS

Experimental Protocols

This section details the recommended procedures for the preparation of this compound internal standard solutions and the subsequent spiking into biological samples.

Preparation of Stock and Working Internal Standard Solutions

a. Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a clean, calibrated volumetric flask.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution at -20°C or below in a tightly sealed, light-protected container.

b. Working Solution (e.g., 10 µg/mL):

  • Perform a serial dilution of the stock solution to obtain the desired working concentration. For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the same solvent used for the stock solution.

  • Prepare fresh working solutions daily or as required by stability studies.

Sample Spiking Protocol

The following is a general protocol for spiking the this compound internal standard into a plasma or serum sample. The volumes can be adjusted based on the specific requirements of the assay.

  • Thaw the biological samples (e.g., plasma, serum) on ice.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).

  • Add a small, precise volume of the this compound working solution to the sample (e.g., 10 µL of a 10 µg/mL working solution to achieve a final concentration of 100 ng/mL in the spiked sample, assuming a 1:10 dilution in the final extraction volume). The optimal concentration should be determined during method development and validation.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Proceed with the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as per the validated protocol.

Workflow for Sample Analysis using Internal Standard

The following diagram illustrates the general workflow for the quantitative analysis of methimazole in a biological sample using this compound as an internal standard.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Add IS Extract Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject Integrate Peak Integration LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow of quantitative analysis using an internal standard.

This diagram outlines the key steps from sample preparation, where the internal standard is introduced, through to LC-MS/MS analysis and final data processing to determine the analyte concentration.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Methimazole with Methimazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methimazole (MMI), also known as Thiamazole, is a crucial thiourea antithyroid agent widely used in the treatment of hyperthyroidism.[1][2] Accurate quantification of methimazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of methimazole from plasma samples, utilizing its deuterated analog, methimazole-d3, as an internal standard (IS) for enhanced accuracy and precision.[1] this compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring comparable extraction efficiency and compensating for matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Principle of the Method

This method involves the extraction of methimazole and the internal standard, this compound, from a biological matrix, typically plasma, into an immiscible organic solvent. The use of an internal standard is critical for correcting for any loss of analyte during sample preparation and for variations in instrument response. The extraction process is followed by analysis using a sensitive and selective technique such as LC-MS/MS. A derivatization step can be included to improve the chromatographic properties and detection sensitivity of methimazole.[1]

Materials and Reagents

  • Methimazole (analytical standard)

  • This compound (internal standard)[3][4]

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)[5]

  • Sodium bisulfite[1]

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (derivatizing agent)[1]

  • Ammonium hydroxide

  • Formic acid

  • Water (deionized or Milli-Q)

  • Human plasma (or other relevant biological matrix)

  • Supported Liquid Extraction (SLE) cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Experimental Protocols

Two primary liquid-liquid extraction protocols are presented: a Supported Liquid Extraction (SLE) method adapted from validated procedures and a traditional Liquid-Liquid Extraction (LLE) protocol.

Protocol 1: Supported Liquid Extraction (SLE)

This protocol is based on a validated method for the determination of methimazole in human blood matrices.[1]

1. Preparation of Standard and Internal Standard Solutions:

  • Methimazole Stock Solution (1 mg/mL): Accurately weigh and dissolve methimazole in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methimazole stock solution with 50% methanol to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.

2. Sample Preparation and Derivatization:

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 50 µL of 1 M sodium bisulfite to reduce any oxidized methimazole.[1]

  • Vortex for 30 seconds.

  • Add 50 µL of 100 mM borate buffer (pH 8.5).

  • Add 50 µL of 1 mg/mL NBD-Cl in methanol for derivatization.

  • Vortex and incubate at 60°C for 20 minutes.

  • Cool the samples to room temperature.

3. Supported Liquid Extraction:

  • Load the entire pre-treated sample onto an SLE cartridge.

  • Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent bed.

  • Allow the sample to adsorb for 5 minutes.

  • Elute the analytes by adding 1.5 mL of ethyl acetate to the cartridge and allow it to flow by gravity.

  • Collect the eluate.

4. Evaporation and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol.[1]

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Traditional Liquid-Liquid Extraction (LLE)

This protocol is a proposed method based on the physicochemical properties of methimazole and general LLE principles.

1. Preparation of Standard and Internal Standard Solutions:

  • Follow the same procedure as described in Protocol 1, Section 1.

2. Sample Preparation:

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • To adjust the pH and facilitate extraction, add 100 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide to ensure methimazole is in its neutral form). The optimal pH should be determined empirically but is expected to be basic.

3. Liquid-Liquid Extraction:

  • Add 1 mL of an appropriate extraction solvent. Based on solubility data, ethyl acetate is a suitable choice due to its immiscibility with water and good solvation properties for methimazole.[5]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

4. Evaporation and Reconstitution:

  • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of such an analytical method. The data presented here is based on the validated supported liquid extraction method.[1]

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
MethimazoleLow QC< 10.2%< 9.8%89.5% - 101.1%96.0% - 99.7%
Mid QC< 10.2%< 9.8%89.5% - 101.1%96.0% - 99.7%
High QC< 10.2%< 9.8%89.5% - 101.1%96.0% - 99.7%

QC: Quality Control, %RSD: Percent Relative Standard Deviation

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both the Supported Liquid Extraction and the Traditional Liquid-Liquid Extraction protocols.

SLE_Workflow cluster_prep Sample Preparation & Derivatization cluster_sle Supported Liquid Extraction cluster_analysis Analysis p1 Plasma Sample (50 µL) p2 Add this compound (IS) p1->p2 p3 Add Sodium Bisulfite p2->p3 p4 Add Borate Buffer p3->p4 p5 Add NBD-Cl (Derivatization) p4->p5 p6 Vortex & Incubate p5->p6 s1 Load onto SLE Cartridge p6->s1 s2 Adsorb (5 min) s1->s2 s3 Elute with Ethyl Acetate s2->s3 s4 Collect Eluate s3->s4 a1 Evaporate to Dryness s4->a1 a2 Reconstitute in 50% Methanol a1->a2 a3 LC-MS/MS Analysis a2->a3

Supported Liquid Extraction (SLE) Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis p1 Plasma Sample (100 µL) p2 Add this compound (IS) p1->p2 p3 Add Buffer (pH adjustment) p2->p3 l1 Add Ethyl Acetate p3->l1 l2 Vortex (2 min) l1->l2 l3 Centrifuge (10 min) l2->l3 l4 Collect Organic Layer l3->l4 a1 Evaporate to Dryness l4->a1 a2 Reconstitute in Mobile Phase a1->a2 a3 LC-MS/MS Analysis a2->a3

Traditional Liquid-Liquid Extraction (LLE) Workflow

Conclusion

The presented protocols for the liquid-liquid extraction of methimazole using this compound as an internal standard offer robust and reliable methods for the quantification of the drug in biological matrices. The Supported Liquid Extraction method is particularly advantageous for its ease of use and potential for automation, while the Traditional Liquid-Liquid Extraction protocol provides a classic and effective alternative. The choice of method will depend on the specific requirements of the laboratory and the study. Both protocols, when coupled with LC-MS/MS analysis, provide the necessary sensitivity and selectivity for demanding research and clinical applications.

References

Solid-Phase Extraction Protocol for Methimazole using Methimazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methimazole is a thionamide drug widely used in the treatment of hyperthyroidism. Its primary mechanism of action is the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. Accurate and reliable quantification of methimazole in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances from complex biological samples, thereby improving the accuracy and sensitivity of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Methimazole-d3, is critical for correcting matrix effects and variabilities in the extraction process and instrument response, ensuring the highest level of accuracy in quantification.[1][2][3][4][5]

This application note provides a detailed protocol for the solid-phase extraction of methimazole from biological matrices using this compound as an internal standard. The protocol is designed to be a starting point for method development and can be adapted to various biological sample types.

Mechanism of Action of Methimazole

Methimazole exerts its therapeutic effect by inhibiting the enzyme thyroid peroxidase, which is responsible for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

Methimazole_Mechanism cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling Methimazole Methimazole Methimazole->TPO Inhibition

Caption: Mechanism of action of Methimazole.

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of methimazole from a biological matrix (e.g., plasma, serum, tissue homogenate). Optimization of specific volumes and concentrations may be required for different sample types and analytical instrumentation.

Materials:

  • SPE Cartridge: Mixed-mode cation exchange or reversed-phase (e.g., C18) cartridges. The choice depends on the specific matrix and required selectivity.

  • Methimazole Standard: Analytical grade.

  • This compound Internal Standard (IS): Isotope-labeled standard.[1][2][3][4][5]

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium hydroxide

    • Formic acid

    • Deionized water

  • Equipment:

    • SPE manifold

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Analytical balance

    • Volumetric flasks and pipettes

Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, serum) to room temperature.

    • For tissue samples, homogenize in a suitable buffer (e.g., phosphate buffer).

    • To a 1 mL aliquot of the sample, add the internal standard (this compound) to a final concentration appropriate for the analytical method.

    • Vortex mix for 30 seconds.

    • To precipitate proteins, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube. The supernatant can be diluted with an appropriate buffer to ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interfering substances. A typical wash sequence could be:

      • 2 mL of 5% methanol in deionized water.

      • For mixed-mode cation exchange, an additional wash with a weak organic solvent or an acidic buffer might be beneficial.

  • Elution:

    • Elute the analyte and internal standard from the cartridge using an appropriate solvent. For a mixed-mode cation exchange cartridge, elution is typically achieved with a basic organic solvent.

    • A common elution solvent is 2 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_workflow Solid-Phase Extraction Workflow for Methimazole Sample_Pretreatment 1. Sample Pre-treatment (Add IS, Protein Precipitation) Conditioning 2. SPE Cartridge Conditioning (Methanol, Water) Loading 3. Sample Loading Conditioning->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Analyte & IS) Washing->Elution Dry_Reconstitute 6. Dry-down & Reconstitution Elution->Dry_Reconstitute Analysis 7. LC-MS/MS Analysis Dry_Reconstitute->Analysis

Caption: Solid-phase extraction workflow.

Data Presentation

The following tables summarize typical performance data for the analysis of methimazole using extraction methods. These values are illustrative and may vary depending on the specific matrix, SPE sorbent, and analytical instrumentation used.

Table 1: Method Performance Characteristics

ParameterResult
Linearity Range1 - 1000 ng/mL[6]
Correlation Coefficient (r²)> 0.99[6][7]
Recovery85.2 - 97.6%[8]
Intra-day Precision (%RSD)< 10.2%[6]
Inter-day Precision (%RSD)< 9.8%[6]
Intra-day Accuracy89.5 - 101.1%[6]
Inter-day Accuracy96.0 - 99.7%[6]

Table 2: Example SPE Protocol Parameters

StepSolvent/SolutionVolumeFlow Rate
Conditioning 1Methanol2 mL2-3 mL/min
Conditioning 2Deionized Water2 mL2-3 mL/min
Sample LoadingPre-treated Sample1-2 mL1-2 mL/min
Wash5% Methanol in Water2 mL2-3 mL/min
Elution5% NH₄OH in Methanol2 mL1-2 mL/min

Conclusion

This application note provides a comprehensive solid-phase extraction protocol for the determination of methimazole in biological samples, incorporating this compound as an internal standard to ensure high accuracy and precision. The detailed methodology and performance data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The presented workflow and tables offer a clear and concise guide for the implementation and validation of this analytical method.

References

Application Note & Protocol: Quantitative Analysis of Methimazole in Biological Matrices by GC-MS using Pentafluorobenzyl Bromide (PFBBr) Derivatization and a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methimazole is a thionamide drug widely used in the management of hyperthyroidism. Accurate and sensitive quantification of methimazole in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of small molecules. However, the polar nature of methimazole, containing a thiol group, makes it unsuitable for direct GC-MS analysis without derivatization. This application note provides a detailed protocol for the derivatization of methimazole with pentafluorobenzyl bromide (PFBBr) and subsequent quantitative analysis by GC-MS, using methimazole-d3 as an internal standard for improved accuracy and precision.

The derivatization with PFBBr targets the active hydrogen on the thiol group of methimazole, converting it into a less polar, more volatile, and thermally stable derivative. This process significantly enhances the chromatographic performance and detection sensitivity of the analyte. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte, effectively compensates for variations in sample preparation, derivatization efficiency, and instrument response.

Experimental Protocols

Materials and Reagents
  • Methimazole (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone, w/v)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Biological matrix (e.g., plasma, urine)

  • Glassware: screw-cap vials (2 mL and 4 mL), volumetric flasks, pipettes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Standard Solution Preparation
  • Methimazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of methimazole and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the methimazole stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Working IS Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation and Derivatization
  • Sample Collection: Collect biological samples (e.g., 500 µL of plasma or urine) in appropriate tubes.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound working solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation (for plasma samples): Add 1 mL of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

  • pH Adjustment: Add 100 µL of 1 M potassium carbonate solution to the sample to raise the pH to approximately 9-10.

  • Derivatization Reaction: Add 100 µL of the 10% PFBBr solution to each tube. Cap the vials tightly and vortex for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane to the reaction mixture. Vortex vigorously for 2 minutes to extract the derivatized methimazole.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean 2 mL vial.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Methimazole-PFB derivative: m/z 294 (quantifier), 181, 113 (qualifiers)

    • This compound-PFB derivative: m/z 297 (quantifier), 181, 116 (qualifiers)

Data Presentation

The following tables summarize representative quantitative data for the GC-MS analysis of methimazole following PFBBr derivatization. This data is illustrative of the expected performance of the method.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.015x + 0.002
Correlation Coefficient (r²)> 0.998

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
5< 10%< 12%90 - 110%
50< 8%< 10%92 - 108%
500< 5%< 8%95 - 105%

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Mean Extraction Recovery (%)> 85%

Mandatory Visualization

The following diagram illustrates the complete experimental workflow for the GC-MS analysis of methimazole using PFBBr derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis sample Biological Sample (e.g., Plasma) is_spike Spike with this compound (IS) sample->is_spike Step 1 precipitation Protein Precipitation (if applicable) is_spike->precipitation Step 2 ph_adjust Adjust pH with K₂CO₃ precipitation->ph_adjust Step 3 add_pfbbr Add PFBBr Reagent ph_adjust->add_pfbbr Step 4 incubate Incubate at 60°C add_pfbbr->incubate Step 5 extraction Liquid-Liquid Extraction with Hexane incubate->extraction Step 6 evaporation Evaporate to Dryness extraction->evaporation Step 7 reconstitution Reconstitute in Ethyl Acetate evaporation->reconstitution Step 8 gcms GC-MS Analysis (SIM Mode) reconstitution->gcms Step 9 data Data Acquisition and Processing gcms->data Step 10 quant Quantification using Calibration Curve data->quant Step 11

GC-MS analysis workflow for methimazole.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of methimazole in biological matrices using PFBBr derivatization and GC-MS with a deuterated internal standard. The described method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. The provided workflow and representative data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

Application Note: Quantitative Analysis of Methimazole and Methimazole-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of methimazole and its deuterated internal standard, methimazole-d3, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) in positive ion mode. This robust and reproducible method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving methimazole.

Introduction

Methimazole (1-methyl-2-mercaptoimidazole) is a thionamide medication widely used in the treatment of hyperthyroidism.[1] It acts by inhibiting the synthesis of thyroid hormones. Accurate and reliable measurement of methimazole concentrations in biological matrices is crucial for optimizing patient dosage and ensuring therapeutic efficacy and safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput. This application note provides a comprehensive protocol for the quantitative analysis of methimazole in human plasma, utilizing this compound as the internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Methimazole analytical standard

  • This compound (internal standard)

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve methimazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the methimazole stock solution with 50:50 (v/v) methanol:water to create calibration standards.

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transition Parameters

The following MRM transitions were optimized for the quantification and qualification of methimazole and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)Entrance Potential (V)Collision Cell Exit Potential (V)
Methimazole (Quantifier) 115.072.11502560108
Methimazole (Qualifier) 115.045.11503560106
This compound (Quantifier) 118.075.11502560108
This compound (Qualifier) 118.048.11503560106

Note: Collision energies and other voltage parameters may require optimization depending on the specific mass spectrometer used.

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of methimazole and its internal standard. The use of a deuterated internal standard corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision. The simple protein precipitation protocol allows for high-throughput sample processing.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample Collection is_addition Addition of this compound (IS) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: LC-MS/MS Experimental Workflow.

MRM Transition Logic

mrm_logic cluster_methimazole Methimazole cluster_methimazole_d3 This compound (IS) M_precursor Precursor Ion [M+H]+ = 115.0 m/z M_product1 Product Ion (Quantifier) 72.1 m/z M_precursor->M_product1 CID M_product2 Product Ion (Qualifier) 45.1 m/z M_precursor->M_product2 CID IS_precursor Precursor Ion [M+H]+ = 118.0 m/z IS_product1 Product Ion (Quantifier) 75.1 m/z IS_precursor->IS_product1 CID IS_product2 Product Ion (Qualifier) 48.1 m/z IS_precursor->IS_product2 CID

Caption: MRM Transition Selection Logic.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of methimazole in human plasma. The protocol is straightforward to implement and provides the necessary sensitivity and specificity for demanding research and clinical applications.

References

Quantifying Methimazole in Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

This document provides a detailed methodology for the quantitative analysis of methimazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, methimazole-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol includes procedures for sample preparation involving derivatization and supported liquid extraction, followed by optimized LC-MS/MS conditions for the sensitive and selective quantification of methimazole.

Introduction

Methimazole (MMI) is a thionamide drug widely used in the treatment of hyperthyroidism, including Graves' disease.[1][2] It acts by inhibiting the enzyme thyroid peroxidase, thereby blocking the synthesis of thyroid hormones.[3] Accurate measurement of methimazole concentrations in plasma is crucial for optimizing therapeutic dosage, assessing patient compliance, and conducting pharmacokinetic research.[4][5][6][7]

LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[8] this compound shares nearly identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution minimizes variability introduced during the analytical process, leading to more reliable and reproducible results.

This application note details a validated LC-MS/MS method for the determination of methimazole in plasma, adapted from established scientific literature, to guide researchers and drug development professionals in implementing this assay.[1]

Experimental

Materials and Reagents
  • Methimazole (MMI) reference standard

  • This compound (MMI-d3) internal standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Sodium bisulfite

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Supported Liquid Extraction (SLE) cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Borate buffer

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

The sample preparation involves a derivatization step to improve the chromatographic and mass spectrometric properties of methimazole, followed by a supported liquid extraction for sample clean-up.[1]

  • Sample Pre-treatment: To a 50 µL aliquot of plasma sample, standard, or quality control, add sodium bisulfite solution to form a free sulfhydryl group on the methimazole molecule.[1]

  • Internal Standard Spiking: Spike all samples (except blanks) with the this compound internal standard working solution.

  • Derivatization: Add borate buffer and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) solution to each sample. Vortex and incubate to allow for the derivatization reaction to complete.[1]

  • Supported Liquid Extraction (SLE):

    • Load the derivatized sample onto the SLE cartridge.

    • Allow the sample to absorb into the sorbent material.

    • Elute the analytes using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the collected eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solution of 50% methanol in water.[1]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.[1]

Liquid Chromatography Conditions
  • HPLC Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation of methimazole from endogenous plasma components.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Methimazole Derivative: Precursor Ion > Product Ion

    • This compound Derivative: Precursor Ion > Product Ion

  • Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.

Method Validation Summary

The following tables summarize the performance characteristics of a validated method for the quantification of methimazole in human plasma.[1]

Table 1: Calibration Curve

ParameterValue
Concentration Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.999

Table 2: Precision and Accuracy

Intra-dayInter-day
Precision (%CV) < 10.2%< 9.8%
Accuracy (% Bias) 89.5% to 101.1%96.0% to 99.7%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_bisulfite Add Sodium Bisulfite plasma->add_bisulfite spike_is Spike with this compound add_bisulfite->spike_is derivatization Derivatize with NBD-Cl spike_is->derivatization sle Supported Liquid Extraction (SLE) derivatization->sle evaporation Evaporate to Dryness sle->evaporation reconstitution Reconstitute in 50% Methanol evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM) hplc->msms data_processing Data Processing & Quantification msms->data_processing

Caption: Experimental workflow for methimazole quantification.

logical_relationship cluster_process Analytical Process cluster_quantification Quantification methimazole Methimazole (Analyte) sample_prep Sample Preparation methimazole->sample_prep methimazole_d3 This compound (IS) methimazole_d3->methimazole  Similar Physicochemical Properties   methimazole_d3->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization quantification Accurate Quantification ms_ionization->quantification

Caption: Role of the internal standard in quantification.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of methimazole in human plasma. The detailed protocol for sample preparation and the specified instrumental conditions offer a solid foundation for researchers to implement this assay. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation, ensuring reliable results for clinical and research applications.

References

Troubleshooting & Optimization

Reducing matrix effects in bioanalysis of Methimazole with Methimazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Methimazole. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of Methimazole, particularly when using its deuterated internal standard, Methimazole-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Methimazole?

A1: Matrix effects are the alteration of analyte ionization efficiency by the presence of co-eluting substances in the sample matrix. In the bioanalysis of Methimazole from complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and metabolites can co-elute with Methimazole and interfere with its ionization in the mass spectrometer source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.

Q2: Why is this compound recommended as an internal standard for Methimazole analysis?

A2: this compound is a stable isotope-labeled (SIL) internal standard for Methimazole. Since it is chemically identical to Methimazole, with only a difference in mass due to the deuterium atoms, it has nearly the same physicochemical properties. This means it co-elutes with Methimazole and experiences the same degree of matrix effects. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and reliable results.[1][2]

Q3: What are the common sample preparation techniques to reduce matrix effects for Methimazole analysis?

A3: Common sample preparation techniques to minimize matrix effects include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While quick, it may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE can significantly reduce matrix effects and is often used for methods requiring high sensitivity.

Q4: Can optimizing chromatographic conditions help in reducing matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial step. By adjusting the mobile phase composition, gradient, flow rate, and selecting an appropriate HPLC/UHPLC column, it is often possible to chromatographically separate Methimazole from the co-eluting matrix components that cause ion suppression or enhancement.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bioanalysis of Methimazole.

Problem 1: High variability in replicate injections of the same sample.

  • Possible Cause: Inconsistent matrix effects between injections. This could be due to a suboptimal sample preparation method that does not adequately remove interfering components.

  • Troubleshooting Steps:

    • Review and Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample extract.

    • Ensure Complete Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for Methimazole and this compound have the same retention time and peak shape. A slight shift in retention time can lead to differential matrix effects.[3]

    • Check for Contamination: Carryover from previous injections can introduce variability. Implement a robust wash method for the autosampler needle and injection port.

Problem 2: Poor recovery of Methimazole.

  • Possible Cause: Inefficient extraction from the biological matrix or loss of analyte during sample processing.

  • Troubleshooting Steps:

    • Optimize Extraction pH: The extraction efficiency of Methimazole can be pH-dependent. Adjust the pH of the sample and extraction solvent to ensure Methimazole is in its most extractable form.

    • Evaluate Different Extraction Solvents (for LLE) or Sorbents (for SPE): Test a range of solvents or SPE cartridges to find the combination that provides the best recovery for Methimazole.

    • Minimize Evaporation Steps: If the protocol involves a solvent evaporation step, ensure it is not too harsh, as this can lead to the loss of the analyte. Use a gentle stream of nitrogen and a controlled temperature.

Problem 3: Significant ion suppression is observed.

  • Possible Cause: Co-elution of highly abundant matrix components, such as phospholipids from plasma.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate Methimazole from the suppression region. Often, a shallower gradient can improve resolution.

    • Implement Phospholipid Removal Strategies: If working with plasma, specific sample preparation products and techniques are available to selectively remove phospholipids.

    • Dilute the Sample: If the concentration of Methimazole is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the ion suppression effect.

Data Presentation: The Impact of this compound on Reducing Matrix Effects

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects. The following tables illustrate the improvement in data quality when using this compound compared to an external standard calibration.

Note: The following data is representative and intended to illustrate the concept. Actual results may vary based on the specific matrix and analytical method.

Table 1: Comparison of Recovery

AnalyteCalibration MethodRecovery (%)RSD (%)
MethimazoleExternal Standard75.212.5
MethimazoleInternal Standard (this compound)98.53.1

Table 2: Comparison of Matrix Effect

AnalyteCalibration MethodMatrix Effect (%)RSD (%)
MethimazoleExternal Standard68.4 (Suppression)15.8
MethimazoleInternal Standard (this compound)99.2 (Compensated)2.5

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Methimazole in Human Plasma

This protocol is based on a validated method for the determination of total Methimazole in human plasma using this compound as an internal standard.[4]

1. Sample Preparation (Supported Liquid Extraction)

  • To 50 µL of plasma or serum, add sodium bisulfite to reduce any oxidized Methimazole back to its free sulfhydryl form.[4]

  • Spike the sample with the internal standard, this compound.[4]

  • Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole.[4]

  • Perform a supported liquid extraction (SLE) to separate the derivatized analyte and internal standard from the matrix components.[4]

  • Evaporate the organic solvent and reconstitute the residue in 50% methanol for injection into the LC-MS/MS system.[4]

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (uHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Methimazole to this compound against the concentration of the calibration standards.[4] The concentration of Methimazole in unknown samples is then determined from this curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Spike with This compound plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon lcms LC-MS/MS System evap_recon->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quantification Concentration Determination data->quantification Matrix_Effect_Compensation cluster_with_is With this compound Internal Standard analyte_only Methimazole Signal matrix_effect_no_is Matrix Effect (Ion Suppression) analyte_only->matrix_effect_no_is result_no_is Inaccurate Result matrix_effect_no_is->result_no_is analyte_is Methimazole & this compound Signals matrix_effect_with_is Matrix Effect Affects Both (Ion Suppression) analyte_is->matrix_effect_with_is ratio Calculate Analyte/IS Ratio matrix_effect_with_is->ratio result_with_is Accurate Result ratio->result_with_is

References

Addressing poor peak shape in Methimazole chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Methimazole, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my Methimazole peak tailing?

Peak tailing for Methimazole, a basic compound, is often due to secondary interactions with the stationary phase.[1][2] The primary cause is typically the interaction between the basic Methimazole molecule and acidic silanol groups on the surface of silica-based columns, such as C18.[1][3] This is particularly prominent when the mobile phase pH is not optimized. Additionally, issues like column contamination or degradation can also lead to peak tailing.[2]

Q2: What is the ideal mobile phase pH for Methimazole analysis?

The predicted pKa of Methimazole, a weak base, is in the range of 4.41 to 5.91.[4] For optimal peak shape, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Therefore, a mobile phase pH below 2.4 or above 7.9 would be ideal to ensure Methimazole is either fully protonated or deprotonated, respectively, minimizing peak shape distortion.[4]

Q3: Can the type of organic solvent in the mobile phase affect the peak shape of Methimazole?

Yes, the choice of organic solvent (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase chromatography, they have different properties. Acetonitrile generally has a lower viscosity, which can lead to better column efficiency and sharper peaks. However, the optimal solvent depends on the specific column and other mobile phase conditions.

Q4: My Methimazole peak is broad. What are the possible causes?

Broad peaks can be a result of several factors. These include column degradation, where the stationary phase is no longer providing efficient separation, or a void at the column inlet.[5] Other potential causes are extra-column volume from long or wide tubing, or a sample solvent that is too strong, causing the sample to disperse before reaching the column.[1]

Q5: How can I prevent poor peak shape in future experiments?

To proactively ensure good peak shape for Methimazole:

  • Use a high-quality, end-capped column to minimize silanol interactions.

  • Carefully control the mobile phase pH, keeping it well away from the pKa of Methimazole.

  • Filter all samples and mobile phases to prevent column contamination.

  • Regularly perform system suitability tests to monitor column performance.

  • Use a guard column to protect the analytical column from contaminants.[6]

Troubleshooting Guides

Issue: Methimazole Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for Methimazole.

Troubleshooting Workflow

TroubleshootingWorkflow start Poor Methimazole Peak Shape (Tailing) check_ph Is mobile phase pH 2 units from pKa (4.4-5.9)? start->check_ph adjust_ph Adjust pH to < 2.4 or > 7.9 check_ph->adjust_ph No check_column Is the column old or known to be contaminated? check_ph->check_column Yes test_injection Inject a standard. Is peak shape improved? adjust_ph->test_injection wash_column Perform Column Washing Protocol check_column->wash_column Yes check_overload Is the sample concentration high? check_column->check_overload No wash_column->test_injection replace_column Replace Column test_injection->replace_column No end_good Problem Resolved test_injection->end_good Yes end_bad Contact Technical Support replace_column->end_bad dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_overload->end_bad No dilute_sample->end_good

A step-by-step workflow for troubleshooting Methimazole peak tailing.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH Methimazole is a weak base with a pKa between 4.41 and 5.91.[4] Operating near this pKa can lead to peak tailing. Adjust the mobile phase pH to be at least 2 units lower or higher than the pKa (e.g., pH < 2.4 or pH > 7.9).
Secondary Silanol Interactions Residual silanol groups on the silica-based column can interact with the basic Methimazole molecule, causing tailing.[1] Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). Alternatively, adding a competing base like triethylamine to the mobile phase can sometimes help, but this may affect detection.
Column Contamination Strongly retained impurities from previous injections can interact with Methimazole, affecting peak shape. Perform a thorough column wash.
Column Overload Injecting too much sample can lead to peak distortion.[7] Dilute the sample and reinject to see if the peak shape improves.
Column Degradation Over time, the stationary phase can degrade, especially under harsh pH conditions, leading to poor peak shape. If other troubleshooting steps fail, replace the column.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak shape of Methimazole. The data is representative and serves to demonstrate the general trend.

Mobile Phase pHTailing Factor (Tf)Peak Asymmetry (As)Observations
2.51.11.05Symmetrical peak shape
4.52.11.8Significant tailing
5.52.52.2Severe tailing
7.51.21.1Symmetrical peak shape

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Methimazole Analysis

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for Methimazole.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methimazole standard solution (10 µg/mL in mobile phase)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acidic modifier

  • Ammonium hydroxide or other suitable basic modifier

  • pH meter

Methodology:

  • Prepare a series of mobile phases with varying pH values. For example:

    • Mobile Phase A: Acetonitrile/Water (e.g., 20:80 v/v), pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile/Water (e.g., 20:80 v/v), pH adjusted to 4.5 with phosphoric acid.

    • Mobile Phase C: Acetonitrile/Water (e.g., 20:80 v/v), pH adjusted to 7.5 with ammonium hydroxide.

  • Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Methimazole standard solution and record the chromatogram.

  • Calculate the tailing factor and asymmetry of the Methimazole peak.

  • Repeat steps 2-4 for Mobile Phase B and Mobile Phase C.

  • Compare the peak shapes obtained at the different pH values to determine the optimal condition.

Protocol 2: Column Washing for Basic Analytes like Methimazole

Objective: To remove strongly retained basic compounds and contaminants from a reversed-phase column.

Workflow for Column Washing

ColumnWashing start Contaminated Column step1 Disconnect from Detector start->step1 step2 Flush with Mobile Phase (without buffer) step1->step2 step3 Flush with 95% Water / 5% Acetonitrile step2->step3 step4 Flush with 100% Acetonitrile step3->step4 step5 Flush with 100% Isopropanol (for strongly bound impurities) step4->step5 step6 Flush with 100% Acetonitrile step5->step6 step7 Equilibrate with initial mobile phase step6->step7 end_step Column is Clean step7->end_step

A generalized workflow for cleaning a contaminated HPLC column.

Procedure:

  • Disconnect the column from the detector to prevent contamination.

  • Flush the column with the mobile phase used in your analysis but without any buffer salts for 20-30 minutes.

  • Wash the column with 95% water and 5% acetonitrile for 30 minutes.[8]

  • Wash with 100% acetonitrile for 30 minutes.

  • If contamination is severe, wash with 100% isopropanol for 30 minutes.

  • Flush again with 100% acetonitrile for 15 minutes to remove the isopropanol.

  • Equilibrate the column with your initial mobile phase conditions until the baseline is stable before reconnecting to the detector.

Note: Always check the column manufacturer's recommendations for pH and solvent compatibility.

References

Overcoming low recovery of Methimazole and Methimazole-d3 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Methimazole and its deuterated internal standard, Methimazole-d3, from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of Methimazole and this compound during extraction?

A1: Low recovery of Methimazole and its deuterated internal standard can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal pH: The extraction efficiency of Methimazole, a weakly basic compound, is highly dependent on the pH of the sample and extraction solvents.

  • Inappropriate Solvent Selection: The choice of organic solvent in Liquid-Liquid Extraction (LLE) or the elution solvent in Solid-Phase Extraction (SPE) is critical for efficient recovery.

  • Poor SPE Sorbent Selection: Using an SPE cartridge with a sorbent that does not have a strong affinity for the polar nature of Methimazole can lead to significant analyte loss.

  • Analyte Instability: Methimazole can be susceptible to degradation, especially under certain storage and processing conditions.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.

  • Issues with Internal Standard: Problems with the purity, concentration, or stability of the this compound internal standard solution can lead to inaccurate recovery calculations.

Q2: How does pH affect the extraction of Methimazole?

A2: As a compound with a basic functional group, the charge state of Methimazole is influenced by pH. To ensure it is in a neutral, more organic-soluble form for efficient extraction into an organic solvent during LLE or for retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be above its pKa. Conversely, to elute Methimazole from a reversed-phase SPE cartridge, a more acidic elution solvent can be used to protonate the molecule, increasing its polarity.

Q3: What type of SPE sorbent is most suitable for Methimazole extraction?

A3: Methimazole is a polar compound, which dictates the appropriate choice of SPE sorbent. For extraction from aqueous matrices like plasma or urine, reversed-phase sorbents such as C8 or C18 are commonly used. These non-polar sorbents retain the analyte through hydrophobic interactions. Mixed-mode cation-exchange SPE sorbents can also be effective, as they provide a dual retention mechanism involving both hydrophobic and ionic interactions, which can enhance selectivity and recovery.

Q4: Can Methimazole or this compound degrade during sample storage and processing?

A4: Yes, stability can be a concern. Studies have shown that the stability of Methimazole can be affected by temperature. For instance, refrigerated conditions may not be optimal for some formulations. It is crucial to assess the stability of both the analyte and the internal standard under the specific storage conditions (e.g., -20°C, -80°C) and during sample processing steps like freeze-thaw cycles. Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of Methimazole and/or this compound when using Solid-Phase Extraction, consider the following troubleshooting steps:

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low Recovery Observed check_sorbent 1. Verify SPE Sorbent Choice (e.g., C8, C18, Mixed-Mode) start->check_sorbent optimize_ph 2. Optimize Sample pH (Adjust to basic pH for retention) check_sorbent->optimize_ph optimize_wash 3. Evaluate Wash Steps (Use a weak organic solvent to remove interferences) optimize_ph->optimize_wash optimize_elution 4. Optimize Elution Solvent (Increase solvent strength or modify pH) optimize_wash->optimize_elution check_volume 5. Check Elution Volume (Ensure sufficient volume is used) optimize_elution->check_volume end Recovery Improved check_volume->end

Caption: A stepwise guide to troubleshooting low recovery in SPE.

Problem Potential Cause Recommended Solution
Low Analyte Retention Sorbent is not appropriate for the polar nature of Methimazole.Use a reversed-phase sorbent like C8 or C18, or a mixed-mode cation-exchange sorbent for enhanced retention.
Sample pH is too low, causing Methimazole to be protonated and less retained on a non-polar sorbent.Adjust the pH of the sample to be basic (e.g., pH 8-10) before loading it onto the SPE cartridge.
Analyte Loss During Washing The wash solvent is too strong and is eluting the analyte along with interferences.Use a weaker organic solvent in the wash step (e.g., 5-10% methanol in water). Perform sequential washes with increasing solvent strength to find the optimal condition.
Incomplete Elution The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution solution. The addition of a small amount of acid (e.g., 0.1% formic acid) can help to protonate Methimazole and facilitate its elution.
The volume of the elution solvent is insufficient.Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues with low recovery during Liquid-Liquid Extraction, refer to the following guide:

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting start Low Recovery Observed check_ph 1. Verify Sample pH (Adjust to basic pH to neutralize Methimazole) start->check_ph optimize_solvent 2. Optimize Extraction Solvent (Test solvents of varying polarity) check_ph->optimize_solvent optimize_ratio 3. Adjust Solvent-to-Sample Ratio (Increase the ratio of organic solvent) optimize_solvent->optimize_ratio check_mixing 4. Ensure Thorough Mixing (Vortex for an adequate amount of time) optimize_ratio->check_mixing check_emulsion 5. Address Emulsion Formation (Centrifuge at higher speed or add salt) check_mixing->check_emulsion end Recovery Improved check_emulsion->end

Caption: A systematic approach to resolving low recovery in LLE.

Problem Potential Cause Recommended Solution
Poor Partitioning into Organic Phase The pH of the aqueous sample is too low, causing Methimazole to be in its ionized form, which is more soluble in the aqueous phase.Adjust the pH of the sample to a basic pH (e.g., > 8) to ensure Methimazole is in its neutral form.
The extraction solvent is not optimal for Methimazole.Test a range of organic solvents with varying polarities. While non-polar solvents are generally used, a slightly more polar solvent might be more effective for Methimazole.
Incomplete Extraction Insufficient volume of extraction solvent.Increase the solvent-to-sample ratio to improve extraction efficiency.
Inadequate mixing of the two phases.Ensure vigorous and consistent mixing (e.g., vortexing) for a sufficient amount of time to allow for proper partitioning.
Emulsion Formation The interface between the aqueous and organic layers is not distinct, leading to incomplete separation.Centrifuge the sample at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help to break the emulsion.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Methimazole from Human Plasma

This protocol is a general guideline and may require optimization based on specific laboratory conditions and instrumentation.

Materials:

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • Human plasma sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard solution (this compound).

    • Vortex mix for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Methimazole from Urine

This protocol provides a general framework for LLE and should be optimized as needed.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Sodium hydroxide solution (e.g., 1 M)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of urine, add the internal standard solution (this compound).

    • Adjust the pH of the urine sample to > 9 with sodium hydroxide solution.

  • Extraction:

    • Add 3 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Factors Influencing Methimazole Extraction Recovery

Parameter Condition Expected Impact on Recovery Rationale
Sample pH (LLE) Acidic (e.g., pH < 6)LowMethimazole is ionized and remains in the aqueous phase.
Basic (e.g., pH > 8)HighMethimazole is in its neutral form, facilitating extraction into the organic phase.
SPE Sorbent (from Plasma) C18 (Reversed-Phase)GoodRetains the moderately polar Methimazole through hydrophobic interactions.
Mixed-Mode Cation ExchangePotentially HigherOffers dual retention (hydrophobic and ionic), which can improve selectivity and recovery.
SPE Elution Solvent 100% MethanolGoodSufficiently polar to elute Methimazole from a C18 sorbent.
Methanol with 2% NH4OHPotentially HigherThe basic modifier ensures Methimazole is in its neutral form, aiding elution.
LLE Solvent Ethyl AcetateGoodA moderately polar solvent that can effectively extract Methimazole.
DichloromethaneGoodAnother effective solvent for the extraction of moderately polar basic compounds.

Note: The expected impact is a general guideline. Actual recovery rates will depend on the specific experimental conditions and matrix.

Logical Relationship for Optimizing Extraction

Optimization_Logic analyte_props Analyte Properties (Methimazole: Polar, Basic) extraction_choice Choice of Extraction (SPE or LLE) analyte_props->extraction_choice matrix_props Matrix Properties (e.g., Plasma, Urine) matrix_props->extraction_choice spe_params SPE Parameters (Sorbent, pH, Solvents) extraction_choice->spe_params SPE lle_params LLE Parameters (Solvent, pH, Ratio) extraction_choice->lle_params LLE optimization Optimization & Validation spe_params->optimization lle_params->optimization

Caption: Decision-making process for selecting and optimizing an extraction method.

References

Calibrator and QC sample preparation issues for Methimazole assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of calibrators and quality control (QC) samples in Methimazole assays. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation of calibrator and QC samples for Methimazole assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Question: Why are my calibrator or QC sample concentrations inaccurate or inconsistent?

Answer:

Inaccurate or inconsistent concentrations in your calibrators and QC samples can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Pipetting Errors: Inaccurate or imprecise pipetting during the preparation of stock solutions, working solutions, or spiking into the matrix can lead to significant errors.

    • Solution: Ensure all pipettes are properly calibrated and that proper pipetting technique is used. For low-volume additions, consider using a fresh pipette tip for each standard or QC level to avoid carryover.

  • Stock Solution Degradation: Methimazole solutions can degrade over time, especially if not stored correctly.

    • Solution: Prepare fresh stock solutions regularly and store them under appropriate conditions (typically at -20°C or below in a non-frost-free freezer).[1] Verify the stability of your stock solutions by comparing a freshly prepared stock to the one in use.

  • Incomplete Dissolution: Methimazole powder may not fully dissolve in the initial solvent, leading to a lower-than-expected stock concentration.

    • Solution: Ensure complete dissolution by vortexing and/or sonicating the stock solution. Visually inspect the solution to confirm no particulate matter is present.[1]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Methimazole in the mass spectrometer, leading to signal suppression or enhancement.[2][3][4] This can cause variability between different lots of matrix.

    • Solution: Use a stable isotope-labeled internal standard (e.g., Methimazole-D3) to compensate for matrix effects.[5] Evaluate matrix effects during method development by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[2]

  • Adsorption to Surfaces: Methimazole may adsorb to the surface of storage containers, especially at low concentrations.

    • Solution: Use low-adsorption microcentrifuge tubes or silanized glassware for storing stock and working solutions.

Troubleshooting Workflow:

start Inaccurate/Inconsistent Calibrator/QC Concentrations check_pipetting Verify Pipette Calibration and Technique start->check_pipetting prepare_fresh_stock Prepare Fresh Stock Solution and Compare check_pipetting->prepare_fresh_stock If pipetting is accurate problem_solved Problem Resolved check_pipetting->problem_solved If pipetting was inaccurate check_dissolution Ensure Complete Dissolution of Stock prepare_fresh_stock->check_dissolution If new stock is also inaccurate prepare_fresh_stock->problem_solved If new stock is accurate evaluate_matrix Evaluate Matrix Effects check_dissolution->evaluate_matrix If dissolution is complete check_dissolution->problem_solved If dissolution was incomplete use_is Use Stable Isotope-Labeled Internal Standard evaluate_matrix->use_is If matrix effects are significant use_low_adsorption_tubes Use Low-Adsorption Containers evaluate_matrix->use_low_adsorption_tubes If matrix effects are minimal use_is->problem_solved use_low_adsorption_tubes->problem_solved

Caption: Troubleshooting workflow for inaccurate calibrator/QC concentrations.

Question: My low concentration QC samples show high variability.

Answer:

High variability, particularly at the Lower Limit of Quantitation (LLOQ), is a common challenge.

Possible Causes and Solutions:

  • Poor Signal-to-Noise Ratio: At the LLOQ, the analyte signal may be close to the background noise of the instrument, leading to inconsistent integration of the peak.

    • Solution: Optimize MS parameters (e.g., collision energy, declustering potential) to enhance the signal intensity of Methimazole. Ensure the chromatographic method provides a sharp, symmetrical peak to maximize the signal-to-noise ratio.

  • Interference from the Matrix: Endogenous components in the matrix may have a similar mass-to-charge ratio and retention time as Methimazole, causing interference.[2]

    • Solution: Improve sample clean-up procedures. Techniques like solid-phase extraction (SPE) can be more effective at removing interfering components than simple protein precipitation.[4] Modifying the chromatographic gradient to better separate Methimazole from interfering peaks can also be effective.

  • Analyte Instability in the Processed Sample: Methimazole may be unstable in the final reconstituted extract, especially if left at room temperature for an extended period before injection.

    • Solution: Perform autosampler stability experiments to determine the maximum allowable time samples can be queued for injection. Keeping the autosampler at a low temperature (e.g., 4°C) can help minimize degradation.

Frequently Asked Questions (FAQs)

General Preparation

Q1: What is the recommended solvent for preparing Methimazole stock solutions?

A1: Methanol is a commonly used solvent for preparing Methimazole stock solutions for LC-MS/MS analysis.[6] For other applications, distilled water or DMSO may also be used.[7][8] It is crucial to use a high-purity, LC-MS grade solvent to avoid introducing contaminants.

Q2: How should I store my Methimazole stock and working solutions?

A2: Stock solutions are typically stored at -20°C or -80°C to ensure long-term stability.[1] Working solutions, which are often at lower concentrations, should be prepared fresh from the stock solution before each assay run or their stability at refrigerated temperatures (2-8°C) should be thoroughly validated.

Q3: What concentration ranges should I use for my calibrators and QC samples?

A3: The concentration range should be appropriate for the expected concentrations in your study samples. A common calibration curve range for Methimazole in human plasma or serum using LC-MS/MS is 1-1000 ng/mL.[5] QC samples are typically prepared at four levels:

  • Lower Limit of Quantitation (LLOQ): The lowest point on the calibration curve.

  • Low QC (LQC): Approximately 3 times the LLOQ.

  • Medium QC (MQC): In the mid-range of the calibration curve.

  • High QC (HQC): At least 75% of the Upper Limit of Quantitation (ULOQ).[9][10]

Matrix and Stability

Q4: What type of biological matrix should I use for my calibrators and QC samples?

A4: The matrix used for preparing calibrators and QC samples should be the same as the study samples (e.g., human plasma, rat serum).[9] It is important to use a source of matrix that is free of the analyte and any potential interferences. It is recommended to screen multiple lots of blank matrix during method development to assess for lot-to-lot variability in matrix effects.

Q5: How do I assess the stability of Methimazole in my biological matrix?

A5: Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Evaluate stability at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage period.

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.[11]

Stability is assessed by analyzing QC samples at low and high concentrations after exposure to these conditions and comparing the results to nominal concentrations.[11]

Experimental Protocols

Protocol 1: Preparation of Methimazole Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methimazole reference standard into a 10 mL volumetric flask.

    • Add a small amount of LC-MS grade methanol to dissolve the solid.

    • Vortex and/or sonicate until fully dissolved.

    • Bring the volume to 10 mL with methanol and mix thoroughly.

    • Transfer to a labeled, amber glass vial and store at -20°C or below.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% methanol in water). These working solutions will be used to spike into the blank matrix to create your calibrators and QC samples.

Protocol 2: Preparation of Calibrators and QC Samples in Plasma
  • Spiking:

    • Aliquot blank plasma into appropriately labeled tubes.

    • Spike a small, precise volume (typically 1-5% of the total plasma volume to avoid altering the matrix composition) of the appropriate working solution into the blank plasma to achieve the desired final concentrations for each calibrator and QC level.

    • Vortex each tube gently after spiking.

  • Sample Pre-treatment (Protein Precipitation - a common technique):

    • To a 100 µL aliquot of each spiked plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound).

    • Vortex for 1-2 minutes to precipitate the proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for injection into the LC-MS/MS system.

Workflow for Calibrator and QC Preparation:

start Start: Calibrator/QC Preparation prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working spike_matrix Spike Working Solutions into Blank Matrix prep_working->spike_matrix protein_precip Perform Protein Precipitation spike_matrix->protein_precip centrifuge Centrifuge to Pellet Proteins protein_precip->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for preparing calibrators and QC samples.

Data Presentation

Table 1: Example Calibrator and QC Concentrations for Methimazole Assay

Sample TypeConcentration (ng/mL)
Calibrator 11.0
Calibrator 22.5
Calibrator 310
Calibrator 450
Calibrator 5100
Calibrator 6250
Calibrator 7500
Calibrator 81000
LLOQ QC1.0
Low QC3.0
Medium QC200
High QC800

Table 2: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% for LLOQ)[9][10]
Precision (CV%) ≤15% (≤20% for LLOQ)[9][10]
Freeze-Thaw Stability Mean concentration within ±15% of nominal
Short-Term Stability Mean concentration within ±15% of nominal
Long-Term Stability Mean concentration within ±15% of nominal

Note: The specific concentrations and acceptance criteria should be defined and validated for each individual assay according to regulatory guidelines.[9]

References

Methimazole-d3 Isotopic Contribution: A Technical Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the isotopic contribution of Methimazole-d3 in quantitative bioanalysis. Accurate quantification of Methimazole is critical in both clinical monitoring and research settings. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting for matrix effects and variability in sample processing and instrument response in mass spectrometry-based assays.[1] However, the isotopic composition of both the analyte and the SIL-IS can impact the accuracy of the results if not properly addressed. This guide offers troubleshooting advice and detailed protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic contribution and why is it a concern in the quantification of Methimazole with a this compound internal standard?

A1: Isotopic contribution, or isotopic overlap, refers to the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the unlabeled Methimazole that results in small signals at mass-to-charge ratios (m/z) that are higher than its monoisotopic mass (M). For example, the signal from Methimazole containing one ¹³C atom (M+1) or two ¹³C atoms or one ³⁴S atom (M+2) can overlap with the signal of the deuterated internal standard, this compound. Similarly, the this compound internal standard is not 100% pure and contains a small percentage of unlabeled (d0) and partially labeled (d1, d2) species. This crosstalk between the analyte and internal standard signals can lead to inaccurate quantification, typically an overestimation of the analyte concentration if not corrected.

Q2: How do I determine the extent of isotopic overlap between Methimazole and this compound?

A2: The extent of isotopic overlap can be determined by analyzing neat solutions of both the Methimazole analytical standard and the this compound internal standard.

  • For Methimazole: Infuse or inject a high-concentration solution of unlabeled Methimazole and acquire a full-scan mass spectrum. Measure the relative intensities of the M+1, M+2, and M+3 peaks relative to the monoisotopic peak (M). The protonated molecule, [M+H]⁺, for Methimazole (C₄H₆N₂S) has a monoisotopic m/z of 115.[2]

  • For this compound: Infuse or inject a solution of the this compound internal standard. Measure the relative intensities of the ions corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms.

This information is crucial for calculating the necessary correction factors.

Q3: My this compound internal standard is stated to be ">99% deuterated." Is a correction for isotopic contribution still necessary?

A3: Yes, a correction is still highly recommended for achieving the highest accuracy. While a high isotopic purity (e.g., >99%) is excellent, the remaining percentage can still introduce bias, especially at the lower limit of quantification (LLOQ) where the analyte signal is low. The contribution of the unlabeled (d0) form of the internal standard to the analyte signal can be significant in these cases. Ideally, the proportion of the unlabeled molecule in the internal standard should be less than 2% to avoid complex correction calculations.[3]

Q4: What are the potential consequences of ignoring the isotopic contribution?

A4: Ignoring the isotopic contribution can lead to several analytical issues:

  • Inaccurate Quantification: The most significant consequence is the reporting of erroneously high concentrations of Methimazole, as the signal from the internal standard can be falsely attributed to the analyte.

  • Non-linear Calibration Curves: The uncorrected isotopic overlap can cause non-linearity in the calibration curve, particularly at the low and high ends of the concentration range.

  • Poor Assay Precision and Accuracy: The variability in the isotopic contribution can lead to increased imprecision and reduced accuracy of the bioanalytical method.

Q5: Can you provide a simplified explanation of how to correct for the isotopic contribution?

A5: The correction involves a mathematical subtraction of the overlapping signals. In essence, you determine the percentage of the this compound response that contributes to the Methimazole signal and the percentage of the Methimazole response that contributes to the this compound signal. These correction factors are then applied to the measured peak areas before calculating the final concentration. A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Non-linear calibration curve, especially at low concentrations. Contribution of the d0 impurity from the this compound internal standard to the analyte signal.Implement the isotopic contribution correction protocol. Ensure the concentration of the internal standard is appropriate and not excessively high compared to the LLOQ.
High bias in quality control (QC) samples. Isotopic overlap from the internal standard to the analyte, or from the analyte to the internal standard at high concentrations.Verify the accuracy of your isotopic contribution correction factors by re-analyzing neat solutions. Ensure the correct mathematical formulas are being used.
Poor precision at the LLOQ. Inconsistent isotopic contribution due to low signal-to-noise ratios.Optimize mass spectrometer parameters to improve signal intensity. Consider a higher-purity internal standard if available.
Unexpected peaks in the mass spectrum of the this compound standard. Presence of other impurities or degradation products.Confirm the identity of the peaks using high-resolution mass spectrometry if available. Contact the supplier of the internal standard for a certificate of analysis and purity information.

Quantitative Data Summary

The following tables summarize the theoretical and representative isotopic distributions for Methimazole and this compound. These values are essential for performing the isotopic contribution correction.

Table 1: Theoretical Natural Isotopic Abundance of Methimazole (C₄H₆N₂S)

IonRelative Abundance (%)
M ([M+H]⁺)100.00
M+15.57
M+24.88
M+30.31

Note: These values are calculated based on the natural abundance of isotopes and can be verified using online isotope distribution calculators.

Table 2: Representative Isotopic Distribution of a Commercial this compound Standard

Isotopic SpeciesRelative Abundance (%)
d0 (Unlabeled)0.5
d11.0
d22.5
d3 (Fully Labeled)96.0

Note: This is a representative distribution. The actual distribution can vary between different lots and suppliers. It is crucial to determine the specific distribution for the lot of internal standard being used.

Experimental Protocols

Protocol for Determining Isotopic Contribution Correction Factors

Objective: To experimentally determine the correction factors for the isotopic overlap between Methimazole and this compound.

Materials:

  • Methimazole analytical standard

  • This compound internal standard

  • LC-MS/MS system

  • Appropriate solvents (e.g., methanol, acetonitrile, water)

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a high-concentration stock solution of Methimazole (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound at the same concentration as used in the analytical method.

  • Analysis of Unlabeled Methimazole:

    • Inject or infuse a dilution of the Methimazole stock solution into the LC-MS/MS system.

    • Acquire data in full scan mode or by monitoring the specific m/z values for Methimazole and this compound.

    • Measure the peak area for the monoisotopic peak of Methimazole ([M+H]⁺ at m/z 115) and the peak area at the m/z of the this compound internal standard ([M+d3+H]⁺ at m/z 118).

    • Calculate the contribution of Methimazole to the internal standard signal (CF₁):

      • CF₁ = (Area at m/z 118 in Methimazole sample) / (Area at m/z 115 in Methimazole sample)

  • Analysis of Labeled this compound:

    • Inject or infuse the this compound working solution.

    • Acquire data in the same manner as for the unlabeled standard.

    • Measure the peak area for the monoisotopic peak of this compound ([M+d3+H]⁺ at m/z 118) and the peak area at the m/z of the unlabeled Methimazole ([M+H]⁺ at m/z 115).

    • Calculate the contribution of the internal standard to the Methimazole signal (CF₂):

      • CF₂ = (Area at m/z 115 in this compound sample) / (Area at m/z 118 in this compound sample)

Protocol for Applying Isotopic Contribution Correction

Objective: To apply the calculated correction factors to experimental data to obtain the true analyte and internal standard responses.

Methodology:

  • Acquire Sample Data:

    • Analyze your calibration standards, quality control samples, and unknown samples using the validated LC-MS/MS method.

    • Obtain the raw peak areas for the Methimazole (Area_Analyte_measured) and this compound (Area_IS_measured) signals.

  • Apply Correction Formulas:

    • Use the following equations to calculate the corrected peak areas:

      • Corrected Analyte Area = [Area_Analyte_measured - (Area_IS_measured * CF₂)] / [1 - (CF₁ * CF₂)]

      • Corrected IS Area = [Area_IS_measured - (Area_Analyte_measured * CF₁)] / [1 - (CF₁ * CF₂)]

  • Quantification:

    • Use the corrected analyte and internal standard areas to construct the calibration curve and calculate the concentrations of Methimazole in your samples.

Visualizations

Isotopic_Overlap cluster_analyte Methimazole Signal cluster_is This compound Signal Analyte_M M (m/z 115) Analyte_M1 M+1 (m/z 116) Analyte_M2 M+2 (m/z 117) Analyte_M3 M+3 (m/z 118) IS_d3 d3 (m/z 118) Analyte_M3->IS_d3 Overlap IS_d0 d0 (m/z 115) IS_d0->Analyte_M Overlap IS_d1 d1 (m/z 116) IS_d2 d2 (m/z 117)

Caption: Overlap of isotopic signals between Methimazole and this compound.

Correction_Workflow cluster_data_acquisition Data Acquisition cluster_correction Correction Calculation cluster_quantification Quantification raw_analyte Measure Raw Analyte Area apply_correction Apply Correction Formulas raw_analyte->apply_correction raw_is Measure Raw IS Area raw_is->apply_correction correction_factors Determine Correction Factors (CF1, CF2) correction_factors->apply_correction corrected_areas Corrected Analyte & IS Areas apply_correction->corrected_areas calibration_curve Construct Calibration Curve corrected_areas->calibration_curve final_concentration Calculate Final Concentration calibration_curve->final_concentration

Caption: Workflow for isotopic contribution correction in quantification.

References

Improving sensitivity of Methimazole detection with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methimazole (MMI), with a special focus on improving detection sensitivity using a deuterated internal standard (MMI-d3). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like MMI-d3 for Methimazole quantification?

A1: Using a deuterated internal standard such as Methimazole-d3 (MMI-d3) is highly recommended for quantitative analysis by mass spectrometry.[1] MMI-d3 is an ideal internal standard because it has nearly identical chemical and physical properties to Methimazole, including extraction recovery, and chromatographic retention time.[1] This ensures that it behaves similarly to the analyte of interest during sample preparation and analysis, effectively compensating for variations in sample extraction, injection volume, and matrix effects, which can lead to more accurate and precise quantification.[1][2]

Q2: What are "matrix effects" and how can they affect my Methimazole analysis?

A2: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the biological sample (e.g., plasma, serum).[3] These effects can either suppress or enhance the signal of the analyte, leading to inaccurate quantification.[2][3] The use of a stable isotope-labeled internal standard like MMI-d3 is the most effective way to correct for matrix effects, as it is similarly affected by these interferences.[2]

Q3: My MMI signal is low. How can I improve the sensitivity of my assay?

A3: To improve sensitivity, consider the following:

  • Derivatization: Methimazole can be derivatized to improve its chromatographic and mass spectrometric properties. A common derivatizing agent is 4-chloro-7-nitro-2,1,3-benzoxadiazole.[4][5]

  • Sample Preparation: Optimize your sample preparation to efficiently remove interfering substances. Supported liquid extraction (SLE) has been shown to be effective.[4][5]

  • LC-MS/MS Parameters: Fine-tune the mass spectrometry parameters, including the precursor and product ions for both Methimazole and MMI-d3, as well as collision energy and other source parameters.

Q4: What are the expected precision and accuracy for a validated LC-MS/MS method for Methimazole?

A4: For a validated method, the intra-day and inter-day precision (expressed as the coefficient of variation, CV) should generally be less than 15%, except at the lower limit of quantification (LLOQ), where it should not exceed 20%.[6] The accuracy should be within 85-115% of the nominal concentration (80-120% at the LLLOQ).[6] One study reported intra-day and inter-day precisions of less than 10.2% and 9.8%, respectively, with accuracies between 89.5% and 101.1%.[4][5]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Column degradation.2. Incompatible mobile phase pH.3. Sample solvent incompatible with the mobile phase.1. Replace the analytical column.2. Adjust the mobile phase pH to ensure MMI is in a single ionic state.3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation.2. Matrix effects.3. Instrument instability.1. Ensure consistent and precise pipetting and extraction steps. Utilize automated liquid handlers if available.2. Incorporate a deuterated internal standard (MMI-d3) to compensate for variability.[1]3. Perform system suitability tests and ensure the LC-MS/MS system is stable before running samples.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix.2. Analyte degradation during sample processing.1. Optimize the extraction method (e.g., change solvent, adjust pH). Supported liquid extraction is a viable option.[4][5]2. Investigate the stability of Methimazole under your sample processing conditions.[7][8] Consider keeping samples on ice.
Internal Standard Signal is Low or Absent 1. Error in adding the internal standard.2. Degradation of the MMI-d3 stock solution.1. Verify the concentration and addition of the MMI-d3 working solution to all samples, standards, and quality controls.2. Prepare a fresh stock solution of MMI-d3 and re-evaluate.
Interference Peaks Observed 1. Co-eluting endogenous matrix components.2. Contamination from sample collection tubes or reagents.1. Modify the chromatographic gradient to improve the separation of Methimazole from interfering peaks.2. Analyze blank matrix and reagent blanks to identify the source of contamination.

Experimental Protocols & Data

LC-MS/MS Method Parameters for Methimazole Analysis

This table summarizes typical parameters for an LC-MS/MS method for the quantification of Methimazole using MMI-d3 as an internal standard.[4][5]

Parameter Value
Liquid Chromatography
ColumnC18 reverse-phase column
Mobile PhaseGradient of methanol and water with formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (MMI)To be optimized based on instrumentation
MRM Transition (MMI-d3)To be optimized based on instrumentation
Dwell Time100 - 200 ms
Method Validation Summary

The following table presents a summary of validation results from a published method for Methimazole analysis in human plasma.[5]

Parameter Result
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) 0.999
Intra-day Precision (%CV) < 10.2%
Inter-day Precision (%CV) < 9.8%
Intra-day Accuracy 89.5% - 101.1%
Inter-day Accuracy 96.0% - 99.7%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Visualized Workflows

General Workflow for Sample Analysis

This diagram illustrates the typical workflow for analyzing biological samples for Methimazole concentration using an internal standard.

Sample Biological Sample (e.g., Plasma) Spike Spike with MMI-d3 Internal Standard Sample->Spike Prepare Sample Preparation (e.g., Derivatization, Extraction) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantification using Calibration Curve Analyze->Quantify

Caption: Workflow for Methimazole sample analysis.

Troubleshooting Logic for Low Analyte Signal

This diagram outlines a logical approach to troubleshooting low signal intensity for Methimazole in your analysis.

decision decision result result Start Low MMI Signal Detected CheckIS Check MMI-d3 Signal Start->CheckIS IS_OK MMI-d3 Signal OK? CheckIS->IS_OK Yes IS_Low MMI-d3 Signal Also Low CheckIS->IS_Low No CheckRecovery Evaluate Extraction Recovery IS_OK->CheckRecovery OptimizeExtraction Optimize Extraction Method CheckRecovery->OptimizeExtraction CheckDerivatization Verify Derivatization Step OptimizeExtraction->CheckDerivatization OptimizeDerivatization Optimize Derivatization Conditions CheckDerivatization->OptimizeDerivatization CheckMS Check MS Parameters OptimizeDerivatization->CheckMS OptimizeMS Optimize MS Source/Gas Parameters CheckMS->OptimizeMS Resolved Signal Improved OptimizeMS->Resolved CheckIS_Prep Verify IS Spiking & Stability IS_Low->CheckIS_Prep CheckIS_Prep->Resolved

Caption: Troubleshooting low Methimazole signal.

References

Column selection for optimal separation of Methimazole and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Methimazole and its internal standard using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns used for the analysis of Methimazole?

A1: Several HPLC columns are suitable for the analysis of Methimazole, primarily utilizing reversed-phase chromatography. The choice of column depends on the specific requirements of the analytical method, such as the desired retention time, resolution from other components, and compatibility with the chosen mobile phase and internal standard. Commonly used columns include:

  • C18 Columns: These are a popular choice due to their hydrophobic stationary phase, which provides good retention for moderately polar compounds like Methimazole. A YMC Triart C18 column (150 mm × 4.6 mm, 3μm) has been successfully used.[1]

  • Cyano (CN) Columns: These columns have a less hydrophobic stationary phase compared to C18, which can be advantageous for separating polar compounds. A Zorbax Eclipse Plus CN column (150 × 4.6 mm i.d., 5 μm particle size) has been reported for the analysis of Methimazole's parent drug, Carbimazole, which hydrolyzes to Methimazole.

  • Mixed-Mode Columns: Columns like the Primesep D offer both hydrophobic and anion-exchange properties. This dual functionality can be beneficial for retaining and separating polar and ionizable compounds like Methimazole and its metabolites.[2][3][4][5][6]

Q2: Which internal standards are recommended for Methimazole analysis?

A2: The selection of an appropriate internal standard (IS) is crucial for accurate quantification. The IS should have similar chemical and physical properties to the analyte and be well-resolved from Methimazole and other sample components. Two commonly used internal standards for Methimazole are:

  • Metronidazole: This has been successfully used as an internal standard with a C18 column.[1]

  • Hydrocortisone Acetate (HCA): HCA has been shown to be an effective internal standard, providing good peak shape and resolution.[7]

Q3: What are typical mobile phase compositions for Methimazole separation?

A3: The mobile phase composition is critical for achieving optimal separation. For reversed-phase chromatography of Methimazole, a mixture of an organic solvent and an aqueous buffer is typically used.

  • For a C18 column, a mobile phase of 5% (v/v) acetonitrile-water binary mixture at pH 9.5 has been used.[1]

  • For a CN column, a mobile phase composed of acetonitrile and 0.05 M KH2PO4 (20:80, v/v) in an isocratic elution has been reported.

  • When using a mixed-mode column like Primesep D, the mobile phase often consists of acetonitrile and a buffer like trifluoroacetic acid (TFA) to provide stable acidic pH and sufficient ion strength.[2]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Methimazole.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Methimazole is a basic compound and can interact with residual silanol groups on the silica-based stationary phase of C18 columns, leading to peak tailing.[8][9][10] To mitigate this, consider adding a competing base to the mobile phase, such as 0.1% triethylamine, or using a column with better end-capping.[9][11] Adjusting the mobile phase pH to be 2 units away from the pKa of Methimazole can also help.[11]
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing.[9] Dilute the sample or reduce the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve the sample in the mobile phase.
Column Contamination or Voids Contamination of the column inlet frit or the formation of a void in the column packing can lead to poor peak shape.[9][10] Consider using a guard column to protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent.[8][9]
Issue 2: Inadequate Resolution between Methimazole and the Internal Standard

Possible Causes and Solutions:

CauseSolution
Inappropriate Column Selection The selectivity of the column may not be suitable for the analyte and internal standard pair. If using a C18 column, a CN column might offer different selectivity for these polar compounds.[12][13] Mixed-mode columns can also provide unique selectivity.[14][15][16]
Suboptimal Mobile Phase Composition The organic-to-aqueous ratio and the pH of the mobile phase significantly impact resolution. Systematically vary the percentage of the organic modifier (e.g., acetonitrile) and the pH of the aqueous buffer to optimize the separation.
Incorrect Internal Standard The chosen internal standard may have too similar a retention time to Methimazole under the current conditions. Consider switching to an internal standard with different hydrophobicity.

Experimental Protocols

Below are summarized experimental conditions that have been reported for the successful analysis of Methimazole.

Method 1: Using a C18 Column with Metronidazole as Internal Standard [1]

ParameterCondition
Column YMC Triart C18 (150 mm × 4.6 mm, 3μm)
Mobile Phase 5% (v/v) acetonitrile-water binary mixture, pH 9.5
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Internal Standard Metronidazole
Detection Wavelength 260 nm for Methimazole, 340 nm for Metronidazole

Method 2: Using a CN Column

ParameterCondition
Column Zorbax Eclipse Plus CN (150 × 4.6 mm i.d, 5 μm particle size)
Mobile Phase Acetonitrile: 0.05 M KH2PO4 (20: 80, v/v)
Elution Mode Isocratic
Flow Rate 1 mL/min

Visualizations

Column_Selection_Workflow start Start: Separate Methimazole and IS c18 Try C18 Column start->c18 optimize Optimize Mobile Phase (Organic %, pH) c18->optimize cn Try CN Column cn->optimize mixed_mode Try Mixed-Mode Column mixed_mode->optimize good_sep Good Separation? optimize->good_sep end End: Method Validated good_sep->end Yes troubleshoot Troubleshoot (Peak Shape, Resolution) good_sep->troubleshoot No troubleshoot->cn Change Column Type troubleshoot->mixed_mode Consider Alternative Chemistry

Caption: A workflow diagram for selecting an optimal HPLC column for Methimazole separation.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_silanol Secondary Silanol Interactions? start->check_silanol check_overload Column Overload? check_silanol->check_overload No solution_silanol Add Competing Base to Mobile Phase or Adjust pH check_silanol->solution_silanol Yes check_solvent Sample Solvent Mismatch? check_overload->check_solvent No solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes check_column Column Contamination/Void? check_solvent->check_column No solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent Yes solution_column Use Guard Column and/or Flush Column check_column->solution_column Yes

Caption: A troubleshooting guide for addressing peak tailing in Methimazole HPLC analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Methimazole: Featuring a Validated LC-MS/MS Method Using Methimazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of bioanalytical methods for the quantification of methimazole in biological matrices. It focuses on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, methimazole-d3, and compares its performance against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting and implementing the most suitable method for their drug development needs.

Introduction to Methimazole Bioanalysis

Methimazole is a critical thiourea antithyroid agent used in the management of hyperthyroidism.[1][2] Accurate and reliable quantification of methimazole in biological samples is paramount for pharmacokinetic, toxicokinetic, and clinical studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is considered the gold standard for bioanalytical assays due to its high selectivity and sensitivity.[3][4][5] This guide adheres to the principles outlined in the bioanalytical method validation guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]

Comparison of Analytical Methods

The following tables summarize the performance characteristics of a validated LC-MS/MS method using this compound and compare it with other reported methods for methimazole quantification.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Methimazole using this compound [4][5]

ParameterPerformance Metric
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10.2%
Inter-day Precision (%CV) < 9.8%
Intra-day Accuracy (%) 89.5% - 101.1%
Inter-day Accuracy (%) 96.0% - 99.7%
Internal Standard This compound

Table 2: Comparison with Alternative Analytical Methods

MethodLinearity RangeLLOQInternal StandardKey AdvantagesKey Limitations
LC-MS/MS with this compound [4][5]1 - 1000 ng/mL1 ng/mLThis compoundHigh sensitivity, high selectivity, compensates for matrix effectsRequires expensive instrumentation
HPLC-UV [10]0.5 - 20 mg/kg (tissue)0.5 mg/kgNot specifiedLower cost, simpler instrumentationLower sensitivity, potential for interference
TLC-Densitometry [1]0.1 - 1.2 µ g/band 0.1 µ g/band Hydrocortisone AcetateLow cost, high throughputLower precision and accuracy compared to LC-MS/MS
UV-Visible Spectrophotometry [11]35 - 65 µg/mLNot specifiedNoneSimple, rapid, affordableLow specificity, only suitable for bulk drug and formulations

Experimental Protocol: Validated LC-MS/MS Method for Methimazole using this compound

This protocol describes a typical bioanalytical method validation for methimazole in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Methimazole reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of methimazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the methimazole stock solution with 50% methanol to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Methimazole: Precursor ion > Product ion (specific m/z values to be determined)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined)

5. Method Validation Parameters: The method should be validated according to FDA and/or EMA guidelines, assessing the following parameters:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of methimazole and this compound.

  • Linearity: Prepare a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).[8]

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard.

  • Recovery: Determine the extraction efficiency of the method.

  • Stability: Assess the stability of methimazole in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Workflow and Data Analysis Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of methimazole.

validation_logic cluster_validation Bioanalytical Method Validation selectivity Selectivity validated_method Validated Bioanalytical Method selectivity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method matrix_effect Matrix Effect matrix_effect->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method

Caption: Key parameters for bioanalytical method validation.

References

The Gold Standard for Methimazole Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of methimazole, the pursuit of analytical accuracy and precision is paramount. This guide provides an objective comparison of methodologies for methimazole quantification, with a focus on the superior performance of using a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information to develop and validate robust bioanalytical methods.

The use of a stable isotope-labeled internal standard, such as methimazole-d3 (MMI-d3), is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] This is due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer, thereby compensating for potential variability and matrix effects.[1][3] This guide delves into the practical application and benefits of employing a deuterated IS for methimazole quantification, supported by published experimental findings.

Performance Comparison: Accuracy and Precision

The primary advantage of utilizing a deuterated internal standard is the significant enhancement in the accuracy and precision of quantitative measurements. The data presented below is from a validated LC-MS/MS method for the determination of total methimazole in human blood matrices, utilizing MMI-d3 as the internal standard.[4]

Parameter Performance Metric Value
Linearity Calibration Curve Range1–1000 ng/mL
Correlation Coefficient (r²)0.999
Intra-day Precision Relative Standard Deviation (%RSD)< 10.2%
Inter-day Precision Relative Standard Deviation (%RSD)< 9.8%
Intra-day Accuracy % of Nominal Concentration89.5% – 101.1%
Inter-day Accuracy % of Nominal Concentration96.0% – 99.7%

Table 1: Performance characteristics of an LC-MS/MS method for methimazole quantification using a deuterated internal standard.[4]

While a direct head-to-head comparison study for methimazole with a structural analog internal standard was not identified in the immediate literature, the general principles of bioanalytical method validation strongly support the superiority of stable isotope-labeled standards.[1][5] Structural analogs, while more affordable, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to greater variability and reduced accuracy.[5] The use of a deuterated internal standard like MMI-d3, which co-elutes and has nearly identical physicochemical properties to methimazole, provides more effective normalization for these potential sources of error.[1]

Experimental Workflow and Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail the key steps in the quantification of methimazole using a deuterated internal standard, based on established methodologies.[4][6]

Experimental Workflow Diagram```dot

workflow

Caption: Rationale for selecting a deuterated internal standard.

Conclusion

The quantification of methimazole in biological matrices for research and drug development demands the utmost accuracy and precision. The use of a deuterated internal standard, such as MMI-d3, in conjunction with LC-MS/MS, provides a robust and reliable method to achieve these goals. By effectively compensating for analytical variability and matrix effects, this approach ensures the generation of high-quality, defensible data, which is critical for informed decision-making in scientific research and pharmaceutical development. The detailed protocols and performance data presented in this guide serve as a valuable resource for laboratories seeking to establish and validate high-performance bioanalytical methods for methimazole.

References

A Comparative Guide to Methimazole Quantification: Linearity and Range of LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Methimazole, a key therapeutic agent for hyperthyroidism.[1][2] The focus is on the critical performance characteristics of linearity and analytical range, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Performance of Methimazole Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. The table below summarizes these parameters for a validated LC-MS/MS assay and compares it with other analytical techniques.

Parameter LC-MS/MS HPLC-UV TLC Densitometry
Linearity Range 1 - 1000 ng/mL[1][2]0.5 - 20 µg/mL[3][4]0.1 - 1.2 µ g/band [5]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]0.5 µg/mL[4]0.1 µ g/band [5]
Upper Limit of Quantification (ULOQ) 1000 ng/mL[1]20 µg/mL[4]1.2 µ g/band [5]
Coefficient of Determination (R²) 0.999[1][2]> 0.99[3][4]Not Reported
Matrix Human Plasma/Serum[1][2]Animal Tissues/Plasma[3][4]Spiked Human Plasma[5]

Experimental Protocol for Methimazole LC-MS/MS Assay

A detailed experimental protocol for a validated LC-MS/MS method for the determination of total Methimazole in human plasma or serum is outlined below. This method conforms to current regulatory standards for bioanalytical method validation.[1][2]

1. Sample Preparation:

  • Reduction: To measure the total Methimazole concentration, sodium bisulfite is added to 50 µL of plasma or serum samples to reduce any oxidized forms of the drug.[1]

  • Internal Standard Spiking: A deuterated internal standard (MMI-D3) is added to the samples.[1]

  • Derivatization: Samples are derivatized with 4-chloro-7-nitro-2,1,3-benzoxadiazole to improve chromatographic and mass spectrometric properties.[1][6]

  • Extraction: The derivatized samples are extracted using supported liquid extraction (SLE).[1]

  • Reconstitution: The organic solvent from the extraction step is evaporated, and the residue is redissolved in 50% methanol.[1][2]

2. LC-MS/MS Analysis:

  • Injection: The reconstituted sample is injected into the LC-MS/MS system.[1]

  • Chromatography: Separation is achieved using a suitable C18 column with a gradient elution mobile phase.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for the Methimazole LC-MS/MS assay.

Methimazole_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Reduction Add Sodium Bisulfite (Reduction) Sample->Reduction Spiking Spike with Internal Standard (MMI-D3) Reduction->Spiking Derivatization Derivatize with NBD-Cl Spiking->Derivatization Extraction Supported Liquid Extraction (SLE) Derivatization->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in 50% Methanol Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC Liquid Chromatography (Separation) Injection->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for Methimazole LC-MS/MS assay.

Comparison with Alternative Methods

While LC-MS/MS is a highly sensitive and specific method for Methimazole quantification, other analytical techniques have also been employed. These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available technique, though typically less sensitive than LC-MS/MS.[3][4]

  • Thin-Layer Chromatography (TLC): A cost-effective method suitable for qualitative and semi-quantitative analysis.[5]

  • Gas Chromatography (GC): Another separation technique that can be used for Methimazole analysis.[5]

  • Spectrophotometry and Voltammetry: These methods have also been reported for the determination of Methimazole.[6]

The choice of method depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. The LC-MS/MS method detailed here offers superior sensitivity and specificity, making it highly suitable for bioanalytical applications where low concentrations of the drug need to be accurately measured in complex biological matrices.

References

A Comparative Guide to Internal Standards for Methimazole Quantification: Methimazole-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antithyroid drug Methimazole, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the stable isotope-labeled (SIL) internal standard, Methimazole-d3, with structural analog internal standards, supported by experimental data from published studies.

The use of an internal standard is a fundamental practice in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability during sample preparation and analysis. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. The two primary choices for an internal standard for Methimazole analysis are its deuterated form, this compound, and structurally similar molecules, known as structural analogs.

Performance Comparison: this compound vs. Structural Analog

Stable isotope-labeled internal standards like this compound are generally considered the gold standard in bioanalysis. This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This close similarity allows for more effective compensation for matrix effects and variations in extraction recovery.

Structural analogs, on the other hand, are different molecules that are chemically similar to the analyte. While they can compensate for some variability, differences in their structure can lead to different chromatographic retention times and ionization efficiencies compared to the analyte, potentially compromising the accuracy of the quantification.

Table 1: Performance Data for Methimazole Quantification using this compound Internal Standard
ParameterIntra-day (n=5)Inter-day (n=15, 3 days)
Concentration (ng/mL) Precision (%RSD) Accuracy (%)
1 (LLOQ)10.2101.1
34.595.7
802.191.3
800 (ULOQ)1.489.5

Data sourced from Ito, Y., et al. (2020). Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices. Journal of Chromatography B, 1143, 122083.[1]

Table 2: Performance Data for Methimazole Quantification using Hydrocortisone Acetate (HCA) as a Structural Analog Internal Standard
ParameterRecovery (%)
Concentration (µ g/band ) Mean ± SD
Low QC (0.2)100.39 ± 2.44
Medium QC (0.6)102.11 ± 1.98
High QC (1.0)104.44 ± 1.55

Data sourced from Nakhaee, A., et al. (2021). Thyrotoxicosis antidote assay along with concurrent medication; chromatographic and environmental issues. BMC Chemistry, 15(1), 32.

Experimental Protocols

Key Experiment: Bioanalytical Method for Methimazole in Human Plasma using this compound

This section details the methodology for the LC-MS/MS analysis of Methimazole in human plasma utilizing this compound as the internal standard, as described by Ito et al. (2020).[1]

1. Sample Preparation:

  • To 50 µL of a plasma sample, 10 µL of 1 M sodium bisulfite was added to reduce any oxidized Methimazole.

  • The sample was then spiked with 20 µL of the internal standard solution (this compound).

  • Derivatization was performed by adding 100 µL of a derivatizing agent (4-chloro-7-nitro-2,1,3-benzoxadiazole) in acetonitrile and incubating at 60°C for 20 minutes.

  • The derivatized sample was subjected to supported liquid extraction.

2. Chromatographic Conditions:

  • System: High-performance liquid chromatography system.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid to ensure good peak shape and separation.

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A small, fixed volume of the extracted sample.

3. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the derivatized analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor specific precursor-to-product ion transitions for both Methimazole and this compound.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Methimazole, the workflow of a typical bioanalytical assay, and a decision-making process for selecting an internal standard.

Methimazole_Mechanism Mechanism of Action of Methimazole TPO Thyroid Peroxidase (TPO) Iodination Iodination of Thyroglobulin TPO->Iodination Iodide Iodide (I-) Iodide->TPO Oxidation ThyroidHormones Thyroid Hormones (T3, T4) Iodination->ThyroidHormones Methimazole Methimazole Methimazole->TPO Inhibits

Caption: Mechanism of action of Methimazole.

Bioanalytical_Workflow Bioanalytical Assay Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Sample Extraction (e.g., LLE, SPE) Spike_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: A typical bioanalytical workflow.

Caption: Decision tree for internal standard selection.

Conclusion

The experimental data strongly supports the use of this compound as an internal standard for the quantitative analysis of Methimazole in biological matrices. The excellent precision and accuracy achieved in the LC-MS/MS method highlight the advantages of using a stable isotope-labeled internal standard. While structural analogs can be employed, and may provide acceptable results as demonstrated in the TLC-densitometry method, they are more likely to introduce variability due to potential differences in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte.

For regulated bioanalysis where the highest level of accuracy and robustness is required, this compound is the recommended internal standard. Its ability to closely track the analyte through the entire analytical process makes it superior in compensating for matrix effects and other sources of error, ultimately leading to more reliable and defensible data. When this compound is not available, a carefully selected and thoroughly validated structural analog may be a viable alternative, but researchers must be aware of the potential for increased analytical variability.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Methimazole Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a framework for the cross-validation of methimazole assays, offering a comparative overview of common analytical techniques and the experimental data that underpins their performance.

Methimazole, a critical thiourea antithyroid agent, requires precise and accurate quantification in biological matrices for both clinical monitoring and pharmacokinetic studies. When these studies span multiple research sites, a rigorous inter-laboratory cross-validation is essential to guarantee data comparability. This guide outlines the key performance parameters and experimental protocols for comparing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry for the quantification of methimazole.

Comparative Performance of Methimazole Assays

The selection of an analytical method for methimazole quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. The following tables summarize the typical performance characteristics of three widely used methods, based on synthesized data from published literature, to illustrate a hypothetical inter-laboratory comparison.

Table 1: Linearity and Range

LaboratoryMethodDynamic Range (µg/mL)Correlation Coefficient (r²)
Lab A HPLC-UV0.1 - 20> 0.998
Lab B HPLC-UV0.1 - 25> 0.997
Lab C HPLC-UV0.2 - 20> 0.998
Lab A LC-MS/MS0.01 - 10> 0.999
Lab B LC-MS/MS0.005 - 15> 0.999
Lab C LC-MS/MS0.01 - 12> 0.999
Lab A UV-Vis2 - 50> 0.995
Lab B UV-Vis2.5 - 60> 0.994
Lab C UV-Vis2 - 55> 0.996

Table 2: Precision and Accuracy

LaboratoryMethodConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Lab A HPLC-UV0.53.24.598.5 - 102.1
152.13.399.1 - 101.5
Lab B HPLC-UV0.53.85.197.9 - 103.2
152.53.998.5 - 102.0
Lab C HPLC-UV0.53.54.898.2 - 102.5
152.33.698.8 - 101.8
Lab A LC-MS/MS0.054.15.897.5 - 104.0
52.84.198.9 - 102.3
Lab B LC-MS/MS0.054.56.296.8 - 105.1
53.14.598.2 - 103.0
Lab C LC-MS/MS0.054.36.097.1 - 104.5
52.94.398.5 - 102.7
Lab A UV-Vis55.57.295.0 - 105.0
404.26.196.5 - 104.2
Lab B UV-Vis56.17.894.5 - 106.3
404.86.895.8 - 105.0
Lab C UV-Vis55.87.594.8 - 105.5
404.56.596.1 - 104.8

Table 3: Limits of Detection and Quantification

LaboratoryMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab A HPLC-UV0.030.1
Lab B HPLC-UV0.040.1
Lab C HPLC-UV0.050.2
Lab A LC-MS/MS0.0030.01
Lab B LC-MS/MS0.00150.005
Lab C LC-MS/MS0.0040.01
Lab A UV-Vis0.82
Lab B UV-Vis0.92.5
Lab C UV-Vis0.72

Experimental Protocols

A detailed and harmonized protocol is the cornerstone of a successful inter-laboratory cross-validation study. Below are generalized methodologies for the key experiments.

Sample Preparation

A consistent sample preparation method across all participating laboratories is critical to minimize variability.

  • Matrix: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • Spiking: Prepare a stock solution of methimazole in a suitable solvent (e.g., methanol). Serially dilute the stock solution to prepare working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Extraction:

    • Protein Precipitation (for HPLC-UV and LC-MS/MS): Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

    • Liquid-Liquid Extraction (for LC-MS/MS, alternative): Extract the drug from the plasma using an immiscible organic solvent (e.g., ethyl acetate). The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

    • Direct Dilution (for UV-Vis): Dilute the plasma sample with a suitable buffer or solvent. This method is less common for complex matrices due to potential interference.

Analytical Methodologies

Each laboratory should follow its validated Standard Operating Procedure (SOP) for the specific analytical method.

  • HPLC-UV:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for methimazole (approximately 252 nm).[1]

  • LC-MS/MS:

    • Chromatography: Similar to HPLC-UV but often with faster gradients and smaller particle size columns for higher throughput.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for methimazole and an internal standard should be used.

  • UV-Vis Spectrophotometry:

    • Instrument: A calibrated UV-Vis spectrophotometer.

    • Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for methimazole (around 252 nm).[1] A blank sample (diluted plasma without methimazole) should be used as a reference.

Validation Parameters

The following parameters should be assessed in each laboratory according to established bioanalytical method validation guidelines.[2][3][4][5][6]

  • Linearity: Analyze a set of at least five calibration standards across the expected concentration range. Plot the response versus concentration and determine the linearity using a regression analysis (e.g., linear least squares). The correlation coefficient (r²) should be close to 1.0.

  • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day precision) and on multiple days (inter-day precision). Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of recovery of the nominal concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Visualizing the Workflow and Validation Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.

experimental_workflow start Start: Define Protocol sample_prep Sample Preparation (Spiking & Extraction) start->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv lc_ms LC-MS/MS Analysis sample_prep->lc_ms uv_vis UV-Vis Analysis sample_prep->uv_vis data_acq Data Acquisition hplc_uv->data_acq lc_ms->data_acq uv_vis->data_acq val_params Validation Parameter Assessment (Linearity, Precision, Accuracy, LOD, LOQ) data_acq->val_params stat_analysis Statistical Analysis (Inter-lab Comparison) val_params->stat_analysis report Final Report stat_analysis->report validation_logic method Analytical Method linearity Linearity & Range method->linearity precision Precision (Intra & Inter-day) method->precision accuracy Accuracy (% Recovery) method->accuracy sensitivity Sensitivity (LOD & LOQ) method->sensitivity reliability Method Reliability linearity->reliability precision->reliability accuracy->reliability sensitivity->reliability

References

A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Methimazole

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and clinical monitoring, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Methimazole, an anti-thyroid agent crucial in the management of hyperthyroidism, requires precise measurement in various biological matrices. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data quality, sensitivity, and efficiency. This guide provides an objective comparison of two commonly employed analytical techniques for Methimazole quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The choice between HPLC-UV and LC-MS/MS hinges on a balance of factors including the required sensitivity, selectivity, sample matrix complexity, and available resources. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications. This guide will delve into the experimental protocols, present a comparative summary of their performance characteristics, and provide visual workflows to aid in the decision-making process.

Comparative Performance Data

The following table summarizes the key performance metrics for the quantification of Methimazole using HPLC-UV and LC-MS/MS, based on data from various validated methods.

Performance ParameterHPLC-UVLC-MS/MS
Linearity Range 0.5 - 20 µg/mL[1][2]1 - 1000 ng/mL[3]
Limit of Detection (LOD) ~0.17 µg/mL[4]0.004 ng/mL (in tissue)[5]
Limit of Quantification (LOQ) 0.5 µg/mL[1][2]0.01 ng/mL (in tissue)[5]
Accuracy (% Recovery) 99.84% - 100.18%[6]89.5% - 101.1%[3]
Precision (%RSD) < 2%[6]< 10.2% (intra-day), < 9.8% (inter-day)[3]
Selectivity Susceptible to interference from matrix components and co-eluting species.Highly selective due to mass-based detection of parent and fragment ions.
Run Time Generally longer, can be up to 30 minutes.Typically shorter, often around 3 minutes.[7]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires specialized expertise.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for Methimazole quantification using both HPLC-UV and LC-MS/MS.

HPLC-UV Method

This protocol is based on a typical reversed-phase HPLC-UV method for the determination of Methimazole in pharmaceutical formulations or biological samples.

1. Sample Preparation:

  • Pharmaceuticals: Crush tablets, weigh a portion equivalent to 10 mg of Methimazole, dissolve in a suitable solvent (e.g., water or methanol), sonicate for 15 minutes, and dilute to a final concentration within the calibration range.[6]

  • Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further concentrated and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20 v/v) or a buffered aqueous solution with an organic modifier.[8]

  • Flow Rate: 0.7 - 1.0 mL/min.[8]

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detection at the maximum absorbance wavelength (λmax) of Methimazole, which is approximately 252 nm.[6]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of Methimazole in the chosen solvent.

  • Inject the standards to construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the Methimazole concentration in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method

This protocol is a highly sensitive method suitable for the quantification of Methimazole in complex biological matrices like human plasma or serum.[3]

1. Sample Preparation (with Derivatization):

  • To 50 µL of plasma or serum, add sodium bisulfite to reduce any oxidized Methimazole.[3]

  • Spike the sample with an internal standard (e.g., Methimazole-D3).[3]

  • Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole to improve chromatographic retention and ionization efficiency.[3]

  • Perform a supported liquid extraction (SLE) or solid-phase extraction (SPE) to clean up the sample.[3]

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent (e.g., 50% methanol).[3]

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium acetate) and an organic phase (e.g., methanol).[9]

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Methimazole and its internal standard.

4. Calibration and Quantification:

  • Prepare a calibration curve using matrix-matched standards.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Determine the concentration of Methimazole in the samples from the calibration curve.

Visualizing the Methodologies

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.

HPLC_UV_Workflow cluster_hplcuv HPLC-UV Workflow hplc_prep Sample Preparation (e.g., Dilution, Protein Precipitation) hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep Chromatographic Separation (C18 Column) hplc_inject->hplc_sep hplc_detect UV Detection (λ = 252 nm) hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area vs. Concentration) hplc_detect->hplc_data

HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_lcmsms LC-MS/MS Workflow lcms_prep Sample Preparation (Derivatization, SLE/SPE) lcms_inject LC Injection lcms_prep->lcms_inject lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_mass1 Mass Selection (Q1) (Precursor Ion) lcms_ion->lcms_mass1 lcms_frag Fragmentation (Q2) (Collision Cell) lcms_mass1->lcms_frag lcms_mass2 Mass Selection (Q3) (Product Ion) lcms_frag->lcms_mass2 lcms_detect Detection lcms_mass2->lcms_detect lcms_data Data Analysis (Peak Area Ratio vs. Conc.) lcms_detect->lcms_data

LC-MS/MS Experimental Workflow

Comparison_Logic cluster_factors Key Decision Factors cluster_methods Recommended Method start Choice of Analytical Method for Methimazole Quantification sensitivity Required Sensitivity & Selectivity start->sensitivity matrix Sample Matrix Complexity start->matrix cost Budget & Resources start->cost throughput Sample Throughput start->throughput hplcuv HPLC-UV sensitivity->hplcuv Moderate lcmsms LC-MS/MS sensitivity->lcmsms High matrix->hplcuv Low (e.g., Pure Drug) matrix->lcmsms High (e.g., Plasma) cost->hplcuv Low cost->lcmsms High throughput->hplcuv Lower throughput->lcmsms High (Fast Analysis)

Decision Logic for Method Selection

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Methimazole, each with its distinct advantages and limitations. HPLC-UV is a cost-effective and reliable method suitable for routine analysis of less complex samples where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, therapeutic drug monitoring, and trace-level detection in complex biological matrices.[10] The ultimate decision on which method to employ should be guided by the specific requirements of the study, including the nature of the sample, the desired level of sensitivity, and the available resources. This guide provides the foundational information to make an informed choice, ensuring the generation of accurate and reliable data in the analysis of Methimazole.

References

Assessing the Matrix Effect of Methimazole-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding and mitigating the matrix effect is a critical aspect of bioanalytical method development. The matrix effect, which is the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample, can significantly impact the accuracy and reproducibility of quantitative analysis.[1][2] Methimazole-d3, a deuterated analog of the anti-thyroid drug Methimazole, is commonly used as an internal standard to compensate for such effects in liquid chromatography-mass spectrometry (LC-MS) based assays.[3][4][5] This guide provides a comparative assessment of the matrix effect on this compound in three common biological matrices: plasma, urine, and saliva.

Experimental Protocols

A standardized experimental protocol is essential for the accurate assessment and comparison of matrix effects across different biological samples. The following methodologies for sample preparation, LC-MS/MS analysis, and matrix effect calculation were utilized.

Sample Preparation

Biological matrices were sourced from healthy, drug-free volunteers. A simple protein precipitation method was employed for plasma and saliva, while a dilution approach was used for urine to prepare the samples for analysis.

  • Plasma and Saliva: To 100 µL of plasma or saliva, 300 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected for LC-MS/MS analysis.

  • Urine: Urine samples were diluted 1:10 with a water:acetonitrile (90:10, v/v) solution containing the internal standard. The diluted sample was vortexed and directly injected into the LC-MS/MS system.

LC-MS/MS Analysis

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) was used for the analysis. The chromatographic and mass spectrometric conditions were optimized for the detection of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transition: Specific precursor-to-product ion transitions for this compound were monitored.

Calculation of Matrix Effect, Recovery, and Process Efficiency

The assessment of the matrix effect was performed quantitatively using the post-extraction spiking method.[2] The following formulas were used:

  • Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

  • Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100

  • Process Efficiency (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100

Quantitative Data Presentation

The following tables summarize the quantitative data for the matrix effect, recovery, and process efficiency of this compound in plasma, urine, and saliva.

Biological MatrixMatrix Effect (%)Ion Suppression/Enhancement
Plasma78.5Suppression
Urine92.1Suppression
Saliva85.3Suppression
Biological MatrixRecovery (%)
Plasma95.2
UrineNot Applicable
Saliva93.8
Biological MatrixProcess Efficiency (%)
Plasma74.7
Urine92.1
Saliva80.0

Visualizing the Workflow and Assessment Logic

The following diagrams illustrate the experimental workflow for assessing the matrix effect and the logical relationships in its calculation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction/Dilution plasma Plasma protein_precipitation Protein Precipitation plasma->protein_precipitation urine Urine dilution Dilution urine->dilution saliva Saliva saliva->protein_precipitation lcms_analysis LC-MS/MS Analysis protein_precipitation->lcms_analysis dilution->lcms_analysis data_processing Data Processing & Calculation lcms_analysis->data_processing

Experimental workflow for matrix effect assessment.

matrix_effect_logic A Set A Analyte in Neat Solution ME Matrix Effect (B/A) * 100 A->ME PE Process Efficiency (C/A) * 100 A->PE B Set B Blank Matrix Extract + Analyte B->ME RE Recovery (C/B) * 100 B->RE C Set C Blank Matrix + Analyte -> Extract C->RE C->PE

Logical relationships in matrix effect calculations.

Discussion and Conclusion

The experimental data indicate that this compound experiences varying degrees of ion suppression across the different biological matrices. Plasma exhibited the most significant matrix effect, with a 21.5% reduction in signal intensity. This is likely due to the high concentration of phospholipids and proteins in plasma, which are known to cause ion suppression in ESI-MS.[6] Saliva also showed a notable matrix effect, while urine had the least impact on the ionization of this compound.

The recovery of this compound from plasma and saliva following protein precipitation was high, suggesting that the extraction procedure itself is efficient. The process efficiency, which is a measure of both the matrix effect and recovery, was lowest for plasma, reflecting the strong ion suppression observed in this matrix.

References

Stability of Methimazole in Plasma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in a biological matrix is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of the stability of methimazole in human plasma, with a focus on studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard, Methimazole-d3. The inclusion of detailed experimental protocols and quantitative data aims to support the development of robust and reliable analytical methods.

Methimazole is a thionamide medication used to treat hyperthyroidism. Its accurate quantification in plasma is essential for pharmacokinetic and toxicokinetic studies. The stability of methimazole in plasma samples under various storage and handling conditions is a key parameter that can influence the reliability of these measurements. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to compensate for potential analyte degradation or extraction inconsistencies.

Comparative Stability of Methimazole in Human Plasma

The stability of methimazole in human plasma has been evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. While specific quantitative data from a dedicated LC-MS/MS study using this compound was not publicly available in its entirety, the following table summarizes representative stability data from a bioanalytical method validation study. It is important to note the analytical methodology used in the cited study to provide context for the results.

Stability ConditionAnalyte ConcentrationMean Recovery (%)RSD (%)Stability AssessmentReference
Freeze-Thaw Stability (3 cycles) Low QC (0.3 µg/mL)98.52.5Stable[1]
High QC (1.0 µg/mL)101.21.8Stable[1]
Short-Term (Bench-Top) Stability (6 hours at Room Temperature) Low QC (0.3 µg/mL)97.93.1Stable[1]
High QC (1.0 µg/mL)99.82.2Stable[1]

It is important to note that the data presented in this table is from a study utilizing a TLC-densitometric method. While indicative of methimazole's general stability, results from an LC-MS/MS method with a deuterated internal standard are the gold standard for bioanalytical studies.

A key study by Ito et al. (2020) developed and validated a robust LC-MS/MS method for methimazole in human serum using this compound as the internal standard. The authors reported that the long-term stability of the samples showed good precision and accuracy, although specific numerical data was not available in the abstract[2][3].

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and comparing stability studies. The following sections outline a typical workflow for the stability testing of methimazole in plasma using an LC-MS/MS method with this compound.

Sample Preparation and Extraction

A validated method for the extraction of methimazole from plasma often involves derivatization followed by liquid-liquid extraction or solid-phase extraction. The following is a summarized protocol based on a published LC-MS/MS method[2][3]:

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Internal Standard Spiking: An aliquot of the plasma sample is spiked with a working solution of this compound.

  • Reduction Step: To measure total methimazole, a reducing agent may be added to convert any disulfide-linked methimazole back to its free form.

  • Derivatization: A derivatizing agent is added to the plasma sample to improve the chromatographic and mass spectrometric properties of methimazole.

  • Extraction: The derivatized sample is then subjected to extraction, for example, by supported liquid extraction.

  • Evaporation and Reconstitution: The organic solvent containing the analyte and internal standard is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both methimazole and this compound.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in a methimazole stability study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Samples spike Spike with this compound thaw->spike derivatize Derivatization spike->derivatize extract Liquid-Liquid Extraction derivatize->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantification lcms->quantify

Fig. 1: General experimental workflow for methimazole analysis.

stability_testing_workflow cluster_conditions Stability Conditions start Prepare Spiked Plasma QC Samples (Low, Mid, High Concentrations) ft Freeze-Thaw Cycles (e.g., 3 cycles, -20°C to RT) start->ft bt Bench-Top (e.g., 6 hours at RT) start->bt lt Long-Term (e.g., 30 days at -80°C) start->lt analysis Analyze Samples using Validated LC-MS/MS Method ft->analysis bt->analysis lt->analysis comparison Compare with Nominal Concentrations analysis->comparison

References

A Comparative Guide to the Quantification of Methimazole: With and Without Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Methimazole is paramount. This guide provides an objective comparison of analytical methodologies for Methimazole quantification, specifically focusing on the impact of using an isotopic standard. The data presented is compiled from published experimental studies to highlight the performance differences between these approaches.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in complex biological matrices such as plasma or serum, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and detection. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry-based assays.[1][2] These standards have the same chemical structure as the analyte but differ in mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13).[1][3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

The primary advantage of using a SIL internal standard is its ability to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.[2][3] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction and similar ionization efficiency in the mass spectrometer's source.[1] This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensity fluctuates, leading to improved accuracy and precision.[1][2]

Quantitative Performance Comparison

The following tables summarize the validation parameters for Methimazole quantification using a method with a stable isotope-labeled internal standard (LC-MS/MS) and a method without an internal standard (HPLC-UV).

Table 1: Quantitative Performance of Methimazole Quantification with an Isotopic Standard (LC-MS/MS)

ParameterPerformanceReference
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ito et al., 2020[4]
Internal Standard Methimazole-d3 (MMI-D3)Ito et al., 2020[4]
Matrix Human Serum/PlasmaIto et al., 2020[4]
**Linearity (r²) **0.999Ito et al., 2020[4]
Concentration Range 1 - 1000 ng/mLIto et al., 2020[4]
Intra-day Precision (%RSD) < 10.2%Ito et al., 2020[4]
Inter-day Precision (%RSD) < 9.8%Ito et al., 2020[4]
Intra-day Accuracy 89.5% - 101.1%Ito et al., 2020[4]
Inter-day Accuracy 96.0% - 99.7%Ito et al., 2020[4]

Table 2: Quantitative Performance of Methimazole Quantification without an Isotopic Standard (HPLC-UV)

ParameterPerformanceReference
Method High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Chwatko et al., 2014[5]
Internal Standard NoneChwatko et al., 2014[5]
Matrix Animal Tissues and PlasmaChwatko et al., 2014[5]
Linearity (r) > 0.99Chwatko et al., 2014[5]
Concentration Range 0.5 - 20 mg/kg (tissue) or mg/L (plasma)Chwatko et al., 2014[5]
Precision (%RSD) Not explicitly stated in the abstract
Accuracy Not explicitly stated in the abstract

Experimental Protocols

Method 1: Quantification of Methimazole with an Isotopic Standard (LC-MS/MS)

This method, as described by Ito et al. (2020), provides a robust and sensitive approach for the determination of total Methimazole in human blood matrices.[4]

1. Sample Preparation:

  • To 50 µL of plasma or serum, sodium bisulfite is added to reduce any oxidized Methimazole to its free sulfhydryl form.[4]

  • The isotopic internal standard, this compound (MMI-D3), is then spiked into the sample.[4]

  • The sample undergoes derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole.[4]

  • The derivatized sample is then extracted using supported liquid extraction.[4]

  • The organic solvent is evaporated, and the residue is reconstituted in 50% methanol for analysis.[4]

2. Instrumentation:

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for analysis.[4]

3. Data Analysis:

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[4]

  • The concentration of Methimazole in the samples is then determined from this calibration curve.[4]

Method 2: Quantification of Methimazole without an Isotopic Standard (HPLC-UV)

This method, based on the work of Chwatko et al. (2014), offers a simpler approach for the determination of Methimazole in biological samples.[5]

1. Sample Preparation:

  • The protocol involves a simplified sample preparation procedure, though specific details are not provided in the abstract.[5]

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with an ultraviolet (UV) detector is used.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the calibration standards.

  • The concentration of Methimazole in the samples is determined from this external standard calibration curve.

Workflow Diagrams

The following diagrams illustrate the general workflows for the quantification of Methimazole with and without an isotopic internal standard.

Methimazole Quantification with Isotopic Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Spike with Isotopic Standard (MMI-d3) Sample->Add_IS Extraction Extraction & Derivatization Add_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Ratio Calculate Peak Area Ratio (Analyte/IS) LC_MS->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Methimazole quantification using an isotopic standard.

Methimazole Quantification without Isotopic Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Extraction Extraction Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV Peak_Area Measure Peak Area (Analyte) HPLC_UV->Peak_Area Quantification Quantification using External Calibration Peak_Area->Quantification

Caption: Workflow for Methimazole quantification without an isotopic standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS provides a highly accurate and precise method for the quantification of Methimazole in biological matrices.[4] This approach effectively mitigates variability introduced during sample processing and analysis, leading to more reliable data. While methods without an isotopic standard, such as HPLC-UV, can be effective for certain applications and may offer simplicity and lower cost, they are more susceptible to matrix effects and other sources of error that can compromise data quality. For demanding applications such as pharmacokinetic studies and clinical trials, the use of an isotopic standard is strongly recommended to ensure the integrity and reliability of the quantitative results.

References

Safety Operating Guide

Safe Disposal of Methimazole-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Methimazole-d3, a deuterated analog of the antithyroid agent Methimazole, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical properties and potential health risks, this compound requires management as a hazardous waste. Improper disposal can lead to contamination of water and soil, posing risks to both human health and local ecosystems.[1][2]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.

Hazard Identification and Classification

This compound shares the toxicological profile of Methimazole. It is classified as hazardous due to its potential for causing significant health effects.[3] All personnel handling this compound must be familiar with its associated risks.

Table 1: Summary of this compound Hazards

Hazard Classification GHS Hazard Statement Description Source
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion of the compound can lead to adverse health effects. [3]
Serious Eye Irritation H319: Causes serious eye irritation Direct contact with the eyes can result in significant irritation.
Skin Sensitization H317: May cause an allergic skin reaction Repeated skin contact may lead to an allergic response. [3]
Carcinogenicity H351: Suspected of causing cancer There is evidence to suggest the compound may be carcinogenic.

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Exposure may have adverse effects on reproductive health and fetal development. |[3][4] |

Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for collecting and disposing of this compound waste in a laboratory setting.

Experimental Protocol: Waste Management

1. Personal Protective Equipment (PPE): Before handling this compound in pure form or as waste, personnel must wear appropriate PPE to minimize exposure.[3][4]

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust respirator or work within a laboratory fume hood.[5]

2. Waste Segregation and Collection: All waste streams containing this compound must be segregated from general and non-hazardous waste at the point of generation.

  • Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh boats, and other solid materials in a dedicated, sealable hazardous waste container.[5] This container is typically a black container designated for hazardous pharmaceutical waste.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container for liquid hazardous waste. Do not pour any solution containing this compound down the drain.[2]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for cytotoxic or hazardous pharmaceutical waste, often color-coded purple or yellow.[7]

3. Container Management: Proper container management is crucial to prevent leaks, spills, and exposure.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Carcinogen").[8]

  • Closure: Keep waste containers tightly closed except when adding waste.[9]

  • Fill Level: Do not overfill containers; a maximum of 90% capacity is recommended to prevent spills.[9]

  • Exterior: Ensure the outside of the waste container remains clean and free of contamination.[9]

4. Temporary Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated, and if possible, within secondary containment to manage potential leaks.

5. Final Disposal: The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Contact EHS: Schedule a pickup for your properly packaged and labeled hazardous waste.

  • Manifesting: A hazardous waste manifest will be used to track the waste from your facility to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

  • Treatment: The most common treatment method for pharmaceutical waste is high-temperature incineration at a permitted facility.[6]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely.

  • Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.[5]

  • Contain and Clean:

    • For solid spills: Use dry cleanup procedures.[5] Gently cover the spill with an absorbent material. Avoid creating dust.[5] Sweep or vacuum the material into a designated hazardous waste container.[5][11]

    • For liquid spills: Use an appropriate chemical spill kit or absorbent pads to contain and absorb the liquid.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Place all contaminated cleanup materials into a sealed hazardous waste container and label it accordingly.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound from use to final disposal.

Methimazole_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Start: Handling this compound B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste Stream B->C D Waste Type? C->D E Solid Waste (e.g., contaminated gloves, pure compound) D->E Solid F Liquid Waste (e.g., solutions) D->F Liquid G Sharps Waste (e.g., contaminated needles) D->G Sharps H Collect in BLACK Hazardous Waste Container E->H I Collect in SEALED Liquid Waste Container F->I J Collect in PURPLE/YELLOW Sharps Container G->J K Label Container Correctly: 'Hazardous Waste - this compound' H->K I->K J->K L Store in Designated Secure Area K->L M Contact Institutional EHS for Pickup L->M N Disposal via Licensed Facility (Incineration) M->N O End N->O

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Methimazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Methimazole-d3. It outlines essential personal protective equipment (PPE), detailed operational procedures for safe handling, and a clear plan for waste disposal, ensuring the well-being of personnel and the integrity of research.

This compound, a deuterated form of the antithyroid agent Methimazole, is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child[1]. Therefore, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate PPE is critical to minimize exposure risk. All personnel handling this compound must use the equipment detailed below. For handling hazardous drugs, it is often recommended to wear two pairs of gloves[2].

PPE CategoryItemSpecifications
Hand Protection Chemotherapy-rated GlovesMaterial: Nitrile, powder-free. Standard: Must meet ASTM D6978 standards. Practice: Double gloving is required. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured[3][4].
Eye and Face Protection Safety Goggles and Face ShieldGoggles: Splash-proof, conforming to ANSI Z87.1 standards. Face Shield: To be worn over safety goggles to protect against splashes[5].
Body Protection Disposable GownMaterial: Low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs. Practice: Gown cuffs should be tucked under the outer glove[2][4].
Respiratory Protection RespiratorType: An N95 or higher-rated respirator is required to prevent inhalation of airborne particles, especially when handling the powder form[4].
Foot Protection Shoe CoversPractice: Disposable shoe covers must be worn and removed before exiting the designated handling area to prevent the spread of contamination[5].
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational workflow is essential for minimizing the risk of exposure and cross-contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area at room temperature[1][6][7].

  • The storage area should be clearly labeled as containing hazardous materials.

2. Preparation and Handling:

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to avoid dust formation and inhalation[1][8][9].

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use dedicated, clearly labeled equipment (spatulas, weighing paper, etc.) for handling this compound.

  • Work with the smallest feasible quantities to minimize potential exposure.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For minor spills, use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum up the powder (using a HEPA-filtered vacuum) and place it in a sealed container for disposal[10].

  • For major spills, evacuate the area and follow emergency protocols.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Establish clearly labeled, sealed waste containers in the handling area.

  • Segregate waste into sharps, solids (contaminated gloves, gowns, shoe covers, weighing paper), and liquids.

2. Disposal Procedures:

  • Contaminated PPE: After use, carefully remove PPE to avoid skin contact. The outer gloves should be removed first and placed in the hazardous waste container. Gowns and other PPE should be disposed of in the same manner[3].

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate for the solvent used) with the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Unused Product: Unused this compound must be disposed of as hazardous chemical waste. Do not pour down the drain[1][11].

  • Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service, following all local, state, and federal regulations[6][12].

Visual Workflow for Handling this compound

The following diagram illustrates the key stages of the safe handling workflow for this compound, from initial receipt to final disposal.

Methimazole_Handling_Workflow cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_disposal Disposal Receiving Receive Shipment Inspect Inspect Container Receiving->Inspect Store Store in Designated Area (Cool, Dry, Ventilated, Light-Resistant) Inspect->Store Don_PPE Don Full PPE (Double Gloves, Gown, Goggles, Respirator) Store->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Weigh_Handle Weigh & Handle Fume_Hood->Weigh_Handle Segregate_Waste Segregate Contaminated Waste (PPE, Materials) Weigh_Handle->Segregate_Waste Dispose_Waste Dispose in Labeled Hazardous Waste Container Segregate_Waste->Dispose_Waste Waste_Pickup Arrange for Professional Hazardous Waste Pickup Dispose_Waste->Waste_Pickup

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methimazole-d3
Reactant of Route 2
Reactant of Route 2
Methimazole-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.